5-Aminopyrazine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-aminopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEFOOOBIHQRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619638 | |
| Record name | 5-Aminopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40155-43-9 | |
| Record name | 5-Aminopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aminopyrazine-2-carboxylic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Aminopyrazine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in drug discovery, particularly highlighting its connection to neuroprotective pathways and its use as a precursor in the synthesis of established therapeutic agents.
Chemical Structure and Identification
This compound, also known as 5-amino-2-pyrazinecarboxylic acid, is a derivative of pyrazine, a diazine ring containing two nitrogen atoms at positions 1 and 4. The structure is characterized by an amino group (-NH₂) at position 5 and a carboxylic acid (-COOH) group at position 2 of the pyrazine ring.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 40155-43-9[1] |
| Molecular Formula | C₅H₅N₃O₂[2] |
| Molecular Weight | 139.11 g/mol [1] |
| InChI | InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) |
| InChIKey | FMEFOOOBIHQRMK-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=O)N1)C(=O)O)N |
| Appearance | Light brown to off-white solid |
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of this compound are crucial for its application in synthesis and drug design. These properties are summarized in the tables below.
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 283 °C (decomposes)[3] |
| pKa (Predicted) | 4.41 ± 0.10[3] |
| Solubility | Soluble in polar organic solvents such as DMSO. |
| Storage | Sealed in a dry environment, store in a freezer under -20°C.[3] |
Table 3: Spectroscopic Data
| Spectroscopy | Characteristic Peaks and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyrazine ring and exchangeable protons from the amino and carboxylic acid groups. The aromatic protons will likely appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group. The carboxylic acid proton is typically a broad singlet at δ 10-13 ppm, while the amino protons will appear as a broad singlet as well. |
| ¹³C NMR | The ¹³C NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 160-180 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with their specific shifts influenced by the nitrogen atoms and the substituents. |
| FT-IR (cm⁻¹) | The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected between 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. C=N and C=C stretching vibrations of the pyrazine ring will be observed in the 1400-1600 cm⁻¹ region.[3][4][5] |
Synthesis and Experimental Protocols
This compound serves as a crucial starting material and intermediate in organic synthesis. While various methods exist for the synthesis of pyrazine derivatives, a common route to this compound can be conceptualized from related transformations.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential synthetic route starting from 2,3-pyrazinedicarboxylic acid, which involves a Hofmann-type rearrangement.
Materials:
-
2,3-Pyrazinedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Sodium hypobromite (NaBrO) or Sodium hypochlorite (NaOCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Suitable organic solvents (e.g., Dioxane, Water)
Procedure:
-
Amidation of 2,3-Pyrazinedicarboxylic acid: 2,3-Pyrazinedicarboxylic acid is first converted to its diamide. This can be achieved by reacting it with thionyl chloride to form the diacyl chloride, followed by treatment with an excess of aqueous ammonia. The reaction mixture is stirred at room temperature, and the resulting 2,3-pyrazinedicarboxamide is filtered, washed with water, and dried.
-
Hofmann Rearrangement: The prepared 2,3-pyrazinedicarboxamide is subjected to a Hofmann rearrangement. The diamide is treated with an aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or sodium hypochlorite at a low temperature (typically 0-5 °C). The reaction mixture is then slowly warmed to room temperature and further heated to facilitate the rearrangement, which converts one of the amide groups into an amine.
-
Hydrolysis and Work-up: The reaction mixture containing the intermediate is then acidified with hydrochloric acid. This step protonates the amino group and ensures the carboxylic acid is in its free form. The mixture is then carefully neutralized to the isoelectric point of this compound to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield pure this compound.
Applications in Drug Development and Biological Activity
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They serve as key scaffolds for the development of new therapeutic agents.
Precursor for Glipizide Synthesis
A notable application of a derivative of this compound is in the synthesis of Glipizide , a widely used second-generation sulfonylurea anti-diabetic drug. Specifically, 5-methylpyrazine-2-carboxylic acid, a methylated analog of the title compound, is a key building block in the industrial synthesis of Glipizide.[6][7] The synthesis involves the coupling of 5-methylpyrazine-2-carboxylic acid with a sulfonamide derivative.[7][8]
Role in Neuroprotection and Neuroinflammation
Recent research has highlighted the importance of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway in cellular defense against oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases.[9][10][11] The activation of the Nrf2 pathway leads to the expression of numerous antioxidant and cytoprotective genes.[9][12] Carboxylic acid-containing molecules have been investigated for their potential to modulate this pathway and exert neuroprotective effects.[13][14] While direct studies on this compound's effect on the Nrf2 pathway are emerging, its structural motifs suggest it as a candidate for investigation in the context of neuroprotective agent development.[2]
The potential mechanism involves the compound or its derivatives acting as an activator of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by a signaling molecule, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. This cascade can mitigate neuroinflammation and oxidative damage in the central nervous system.
Enzyme Inhibition
The pyrazine scaffold is present in numerous molecules that exhibit enzyme inhibitory activity. Derivatives of pyrazinecarboxylic acids have been studied as inhibitors of various enzymes, including those relevant to infectious diseases and metabolic disorders. The structural features of this compound, including its hydrogen bond donors and acceptors and its aromatic system, make it a valuable starting point for the design of enzyme inhibitors.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the fields of drug discovery and agrochemical development. Its well-defined chemical structure and properties, combined with its utility as a synthetic intermediate for high-value products like Glipizide, underscore its importance. Further exploration of its biological activities, particularly in modulating neuroprotective pathways such as the Nrf2 signaling cascade, may unveil new therapeutic opportunities for a range of neurological disorders. This technical guide serves as a foundational resource for researchers and scientists working with this important chemical entity.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. CN102993106A - Novel synthesis route of glipizide - Google Patents [patents.google.com]
- 8. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Aminopyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document collates available quantitative data, details relevant experimental methodologies, and presents a visual workflow for the determination of a key physicochemical parameter.
Core Physicochemical Properties
This compound (5-APCA) is a substituted pyrazine derivative with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol .[1][2] Its structure, featuring both an amino group and a carboxylic acid group on the pyrazine ring, imparts it with characteristics relevant to its use as a versatile building block in the synthesis of bioactive molecules.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the key physicochemical properties of this compound. It is important to note that some of the reported values are predicted and may differ from experimentally determined values.
| Property | Value | Source(s) |
| Molecular Weight | 139.11 g/mol | [1][2] |
| Appearance | Light yellow to light brown or off-white solid/powder | [1][3][4] |
| Melting Point | 283 °C (with decomposition) | [3] |
| Note: Other sources report varying melting points, often with decomposition, suggesting this is a critical parameter to determine experimentally. | ||
| Boiling Point | 431.8 ± 45.0 °C (Predicted) | [3] |
| pKa (acidic) | 4.41 ± 0.10 (Predicted) | [3] |
| logP (Octanol-Water) | -0.7 (Computed) | [2] |
| Storage Conditions | Store at 0-8 °C, or in a freezer under -20°C, sealed in a dry environment. | [1][3][4] |
Table 1: Core Physicochemical Properties of this compound.
| Property | Value | Remarks | Source(s) |
| Aqueous Solubility | Moderately soluble in water | A quantitative experimental value for the closely related compound 5-Hydroxypyrazine-2-carboxylic acid is 4 mg/mL in water, which may serve as a useful estimate.[5][6][7] | [8] |
Table 2: Solubility Data for this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining key properties of this compound.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. For this compound, which is reported to decompose at its melting point, a capillary melting point apparatus is a suitable instrument for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Any signs of decomposition, such as charring or gas evolution, should be noted.
Determination of pKa by ¹H NMR Spectroscopy
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. ¹H NMR spectroscopy provides a powerful method for determining pKa values by monitoring the change in chemical shifts of protons adjacent to the ionizable groups as a function of pH.[9][10]
Methodology:
-
Sample Preparation: A series of solutions of this compound are prepared in D₂O at various pD values (the pH equivalent in deuterium oxide) spanning a range of approximately 2 pH units above and below the estimated pKa. A constant ionic strength should be maintained across all samples.
-
NMR Data Acquisition: ¹H NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shifts of the protons on the pyrazine ring are plotted against the pD of the solutions.
-
pKa Calculation: The resulting data is fitted to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[10] A correction factor is typically applied to convert the measured pD to a pKa value in H₂O.[10]
Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and a reliable method for its experimental determination.[11][12][13]
Methodology:
-
Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[11]
-
Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.
-
Partitioning: A known volume of the aqueous solution of the compound is mixed with an equal volume of the saturated 1-octanol in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.
-
Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (LogP) using the shake-flask method.
Workflow for the experimental determination of LogP.
Biological Context and Significance
Pyrazine derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] They are integral components of several marketed drugs.[1] this compound serves as a key intermediate in the synthesis of various bioactive molecules.[1] For instance, derivatives of pyrazine-2-carboxylic acid have been investigated as potential antimicrobial agents.[14] The physicochemical properties detailed in this guide are fundamental to the rational design and development of new therapeutic agents based on the this compound scaffold. Understanding parameters such as solubility, pKa, and lipophilicity is essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]
- 3. 40155-43-9 CAS MSDS (5-AMINO-PYRAZINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Aminopyrazine-2-carboxylic Acid: Synthesis, Discovery, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminopyrazine-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the development of novel therapeutic agents and agrochemicals.[1] Its structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of this compound and its derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in this promising area of medicinal and materials chemistry.
Introduction
Pyrazine derivatives have long been recognized for their significant roles in biological systems and various industrial applications. Among these, this compound stands out as a versatile intermediate for the synthesis of complex organic molecules.[1] Its unique electronic and structural features allow for diverse chemical modifications, making it an attractive scaffold for the design of targeted therapies and advanced materials. This guide will delve into the core aspects of this compound, from its fundamental properties to its synthesis and biological significance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes its key characteristics.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 40155-43-9 | [2] |
| Molecular Formula | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | Light yellow powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | 2-Amino-5-pyrazinecarboxylic acid, 5-Amino-2-pyrazinecarboxylic acid | [1][2] |
Synthesis of this compound and Its Derivatives
While the direct synthesis of this compound is not extensively detailed in readily available literature, plausible synthetic routes can be inferred from established organic chemistry reactions such as the Hofmann and Curtius rearrangements of pyrazine-2,5-dicarboxylic acid derivatives. An early publication by Hall and Spoerri in 1940 explored the Curtius and Hofmann degradation of pyrazine-2,5-dicarboxylic acid, providing a historical basis for such transformations. The Hofmann rearrangement of a primary amide to a primary amine with one fewer carbon atom, and the Curtius rearrangement involving the thermal decomposition of a carboxylic azide to an isocyanate, represent viable, albeit multi-step, pathways to introduce an amino group onto the pyrazine ring.
A more direct approach would involve the amination of a halogenated precursor, such as 5-chloropyrazine-2-carboxylic acid.
Synthesis of Piperazine Derivatives of 3-Aminopyrazine-2-carboxylic Acid
A detailed protocol for the synthesis of piperazine derivatives from a positional isomer, 3-aminopyrazine-2-carboxylic acid, provides a valuable template for the derivatization of the target compound. The following protocol utilizes propylphosphonic anhydride (T3P®) as a coupling reagent.
Experimental Protocol:
To a stirred suspension of 3-aminopyrazine-2-carboxylic acid (1.0 mmol), N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in anhydrous N,N-dimethylformamide (10 mL) under an inert nitrogen atmosphere, propylphosphonic anhydride (T3P®) (1.3 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a chloroform/methanol (9:1) eluent to yield the desired piperazine derivative.[3]
Experimental Workflow:
Caption: General workflow for the synthesis of piperazine derivatives.
Quantitative Data for Synthesized Piperazine Derivatives
The following table summarizes the yields and melting points of representative piperazine derivatives of pyrazine-2-carboxylic acids synthesized using the T3P® coupling protocol.
| Compound | R¹ | R² | R³ | Yield (%) | M.P. (°C) | Reference |
| P1 | H | CH₃ | 2-methylpyridin-4-yl | 80 | 110 | [3] |
| P2 | H | CH₃ | 6-methylpyrazin-2-yl | 86 | 82 | [3] |
| P5 | H | CH₃ | 6-methylpyrimidin-4-yl | 82 | 133 | [3] |
| P7 | NH₂ | H | 6-methylpyrazin-2-yl | 79 | 103 | [3] |
| P10 | NH₂ | H | 6-aminopyrimidin-4-yl | 83 | 200 | [3] |
Spectroscopic Data of this compound
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR | Available | [4] |
| ¹³C NMR | Available | [4] |
| IR | Available | [4] |
| Mass Spec | Available | [4] |
Biological Activities and Signaling Pathways
This compound and its derivatives have shown promising biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
The antimicrobial effects of pyrazine derivatives are often attributed to the inhibition of essential enzymes in pathogens.
5.1.1. Inhibition of Glucosamine-6-Phosphate (GlcN-6-P) Synthase
Molecular docking studies have suggested that pyrazine-2-carboxylic acid derivatives can act as inhibitors of GlcN-6-P synthase.[3] This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition can lead to cell lysis and death.
References
An In-Depth Technical Guide to 5-Aminopyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Aminopyrazine-2-carboxylic acid, a key building block in the development of novel therapeutic agents and other specialized chemical compounds. This document outlines its fundamental properties, detailed synthetic methodologies for its derivatives, and a summary of its biological activities, with a focus on data relevant to research and development.
Core Properties of this compound
This compound, a heterocyclic organic compound, serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its chemical structure, featuring both an amino and a carboxylic acid group on a pyrazine ring, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 40155-43-9 | [1] |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Light yellow powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound Derivatives
While the direct synthesis of this compound is a standard organic chemistry process, this guide focuses on the subsequent derivatization at the carboxylic acid and amino groups, which is critical for the development of active pharmaceutical ingredients. The following protocols are illustrative of common synthetic strategies.
Experimental Protocol 1: Synthesis of 5-Aminopyrazine-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives of this compound, which have shown potential as antimicrobial and antimycobacterial agents.[2]
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Substituted amine (e.g., benzylamine, aniline derivatives)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DMF, add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portionwise at room temperature. Stir the mixture for 2 hours under an inert atmosphere.
-
Amide Formation: Add the desired substituted amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-aminopyrazine-2-carboxamide derivative.
Experimental Protocol 2: Synthesis of Piperazine Amide Derivatives
This protocol outlines the synthesis of piperazine-containing amides of pyrazine-2-carboxylic acids, which have been investigated for their antimicrobial and antioxidant properties.[3]
Materials:
-
This compound
-
Propylphosphonic anhydride (T3P)
-
Substituted N-heteroarylpiperazine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, suspend this compound (1.0 mmol), the corresponding N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in anhydrous DMF (10 mL).
-
Coupling Reaction: To the stirred suspension, add propylphosphonic anhydride (T3P) (1.3 mmol) dropwise. Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up and Extraction: Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (e.g., using a chloroform/methanol gradient) to obtain the pure piperazine amide derivative.[3]
Biological Activity and Applications
Derivatives of this compound have been explored for a variety of therapeutic applications, primarily due to their antimicrobial and anticancer activities.
Antimicrobial and Antimycobacterial Activity
Several studies have demonstrated the potential of 5-aminopyrazine-2-carboxamide derivatives as potent antimicrobial agents. The activity is often influenced by the nature of the substituent on the amide nitrogen.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [2] |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Candida albicans | 3.125 | [3] |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | E. coli | 50 | [3] |
Proposed Mechanism of Antibacterial Action
Molecular docking studies on certain pyrazine-2-carboxylic acid derivatives suggest a potential mechanism of action involving the inhibition of GlcN-6-P synthase, a key enzyme in the bacterial cell wall synthesis pathway.[3] This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant biological potential. The synthetic routes to its amide and piperazine conjugates are well-established, allowing for the generation of compound libraries for structure-activity relationship studies. The promising antimicrobial and antimycobacterial activities of these derivatives, potentially acting through the inhibition of essential bacterial enzymes, highlight the importance of this chemical scaffold in the ongoing search for new therapeutic agents. Further research into the precise molecular mechanisms and optimization of the lead compounds will be crucial for the development of clinically effective drugs based on the this compound core.
References
Spectroscopic Profile of 5-Aminopyrazine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Aminopyrazine-2-carboxylic acid. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to support researchers in the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 40155-43-9
-
Molecular Formula: C₅H₅N₃O₂
-
Molecular Weight: 139.11 g/mol
-
Structure:

Predicted Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data tables are based on established principles of spectroscopic theory and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.6 | Singlet | 1H | Pyrazine Ring H-3 |
| ~8.1 | Singlet | 1H | Pyrazine Ring H-6 |
| ~7.0 | Broad Singlet | 2H | Amine (-NH₂) |
Note: The chemical shifts of protons attached to heteroatoms (like the carboxylic acid and amine protons) can be variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | Carboxylic Acid Carbonyl (C=O) |
| ~155 | Pyrazine Ring Carbon (C-5, attached to -NH₂) |
| ~145 | Pyrazine Ring Carbon (C-2, attached to -COOH) |
| ~140 | Pyrazine Ring Carbon (C-3) |
| ~130 | Pyrazine Ring Carbon (C-6) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3400 - 3200 | Medium, Broad | N-H stretching (Amine) |
| 3300 - 2500 | Strong, Very Broad | O-H stretching (Carboxylic Acid) |
| ~3100 | Weak | Aromatic C-H stretching |
| 1720 - 1680 | Strong | C=O stretching (Carboxylic Acid)[1][2] |
| 1650 - 1580 | Medium | N-H bending (Amine) and Aromatic C=C stretching |
| 1600 - 1475 | Weak-Medium | Aromatic C=C stretching[3] |
| 1320 - 1210 | Medium | C-O stretching (Carboxylic Acid)[1][2] |
| 950 - 910 | Medium, Broad | O-H bending (Carboxylic Acid)[1][2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 139 | [M]⁺ | Molecular ion peak. As a compound with an odd number of nitrogen atoms, it is expected to have an odd molecular weight. |
| 122 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 94 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |
| 67 | [C₃H₃N₂]⁺ | Further fragmentation of the pyrazine ring. |
Note: The fragmentation pattern can be influenced by the ionization technique used.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4][5]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as absorbance or transmittance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., methanol or a mixture of water and acetonitrile with a small amount of formic acid to aid ionization).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion and related fragments.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Multifaceted Biological Activities of Pyrazine Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazine carboxylic acid derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by a pyrazine ring substituted with a carboxylic acid group and other variable moieties, have demonstrated potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and drug development.
Antimicrobial Activity
Pyrazine carboxylic acid derivatives have shown considerable efficacy against a range of pathogenic microorganisms, including bacteria and fungi. The well-known antitubercular drug Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a cornerstone in the treatment of tuberculosis.[1] Its activity is primarily restricted to Mycobacterium tuberculosis.[1] The antimicrobial potential of this class of compounds extends beyond mycobacteria, with various derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazine carboxylic acid derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| P4 | C. albicans | 3.125 | [2] |
| E. coli | 50 | [2] | |
| P10 | C. albicans | 3.125 | [2] |
| P. aeruginosa | 25 | [2] | |
| PH01-PH04, PH08-PH10 | S. aureus, B. subtilis | - | |
| Compound 8 | Trichophyton mentagrophytes | 31.25 (µmol·mL⁻¹) | |
| Compound 5d | S. Typhi (XDR) | 6.25 | [3] |
| Compound 2e | S. aureus | 32 | [4] |
| E. coli | 16 | [4] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of chemical compounds.
1. Media Preparation:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving.
2. Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
3. Plate Inoculation:
-
Evenly spread the prepared bacterial inoculum onto the surface of the sterile Mueller-Hinton agar plates.
4. Well Preparation:
-
Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
5. Compound Application:
-
Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Use a standard antibiotic as a positive control and the solvent used to dissolve the compound as a negative control.
6. Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
7. Data Analysis:
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]
References
5-Aminopyrazine-2-carboxylic Acid: A Heterocyclic Keystone for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Aminopyrazine-2-carboxylic acid is a pivotal heterocyclic building block, distinguished by its pyrazine core functionalized with both an amine and a carboxylic acid group. This unique arrangement of functional groups imparts a versatile reactivity profile, rendering it an invaluable intermediate in the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a foundational scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on practical experimental details and underlying scientific principles.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Amino-2-pyrazinecarboxylic acid, 2-Amino-5-pyrazinecarboxylic acid | [2] |
| CAS Number | 40155-43-9 | [2] |
| Molecular Formula | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | Light yellow powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm) in a non-aqueous solvent. |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxyl group. The carboxyl carbon will appear at a characteristic downfield position (typically in the range of 165-185 ppm). The chemical shifts of the ring carbons are influenced by the positions of the nitrogen atoms and the substituents. |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1710-1760 cm⁻¹. N-H stretching vibrations of the primary amine will be visible in the 3300-3500 cm⁻¹ region. C=N and C=C stretching vibrations of the pyrazine ring will be found in the 1400-1600 cm⁻¹ range. |
| Mass Spec | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of CO₂ (44 Da) from the carboxylic acid group and other fragments characteristic of the pyrazine ring structure. |
Synthesis of this compound
A common synthetic route to this compound involves the amination of a halogenated pyrazine precursor. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from 2,5-Dichloropyrazine
This synthesis proceeds in two main steps: selective amination followed by hydrolysis of a nitrile or ester group, or direct carboxylation. A plausible route involves the selective displacement of one chlorine atom followed by conversion of the second chloro group.
Step 1: Synthesis of 2-Amino-5-chloropyrazine
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add 2,5-dichloropyrazine (1 equivalent) to a suitable solvent such as ethanol or water.
-
Reaction: To the stirred solution, add an excess of aqueous ammonia (e.g., 28% solution, 3-5 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Conversion to this compound
This step can be achieved through various methods, including cyanation followed by hydrolysis, or a palladium-catalyzed carboxylation.
-
Via Cyanation and Hydrolysis:
-
The 2-amino-5-chloropyrazine is reacted with a cyanide source (e.g., CuCN) in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures to introduce a nitrile group.
-
The resulting 5-amino-pyrazine-2-carbonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.
-
-
Via Palladium-Catalyzed Carboxylation:
-
Reaction Setup: In a pressure-rated vessel, combine 2-amino-5-chloropyrazine (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., dppf), and a base (e.g., K₂CO₃).
-
Reaction: Add a source of carbon monoxide (e.g., Mo(CO)₆ or under a CO atmosphere) and a suitable solvent (e.g., dioxane/water).
-
Heating: Heat the sealed vessel to the required temperature (typically 80-120 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is filtered, and the filtrate is acidified to precipitate the carboxylic acid product, which is then collected by filtration and can be further purified by recrystallization.
-
Key Reactions and Experimental Protocols
The dual functionality of this compound allows for a variety of chemical transformations, making it a versatile building block. The amino group can undergo acylation, alkylation, and diazotization, while the carboxylic acid can be converted to esters, amides, and acid chlorides.
Amidation
The formation of an amide bond is a crucial reaction in the synthesis of many biologically active molecules.
Experimental Protocol: Amidation with a Primary Amine
-
Activation of the Carboxylic Acid:
-
Method A (Thionyl Chloride): To a stirred suspension of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Method B (Coupling Agents): To a solution of this compound (1 equivalent), the primary amine (1.1 equivalents), and a suitable base (e.g., DIPEA or triethylamine, 2-3 equivalents) in an aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU, HBTU, or EDC (1.2 equivalents). Stir the reaction at room temperature for several hours.
-
-
Amide Formation: Dissolve the crude acid chloride (from Method A) in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, add the primary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: For both methods, upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Esterification
Esterification is another key transformation, often used to modify the pharmacokinetic properties of a lead compound or to act as a protecting group.
Experimental Protocol: Fischer Esterification with Methanol
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride in methanol).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
This compound and its derivatives are of significant interest in several areas of research.
-
Medicinal Chemistry: The pyrazine scaffold is a well-established pharmacophore. Derivatives of this compound have been investigated for a range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.
-
Agrochemicals: This compound serves as a precursor for the synthesis of effective herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]
-
Materials Science: The ability of the carboxylate and amino groups to coordinate with metal ions makes this compound a valuable linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
Visualizations of Pathways and Workflows
Signaling Pathway
Derivatives of this compound have been shown to inhibit the FGFR signaling pathway, which plays a critical role in cell proliferation and survival. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.
Caption: Inhibition of the FGFR signaling pathway by a 5-aminopyrazine-2-carboxamide derivative.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of an amide derivative from this compound.
Caption: General workflow for the synthesis and purification of an amide derivative.
Conclusion
This compound stands out as a heterocyclic building block of immense potential. Its accessible synthesis and versatile reactivity provide a robust platform for the creation of novel molecules with significant applications in medicine and materials science. This guide has provided a detailed overview of its properties, synthesis, and key reactions, complete with experimental protocols and visual workflows, to empower researchers in their scientific endeavors. The continued exploration of this compound and its derivatives is poised to yield further innovations and advancements across multiple scientific disciplines.
References
An In-depth Technical Guide to Pyrazine Chemistry for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in modern organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the electron-withdrawing nature of the two nitrogen atoms, govern its reactivity and make it a versatile building block for the synthesis of a diverse array of functional molecules.[2] This technical guide provides a comprehensive overview of pyrazine chemistry, detailing its core synthetic methodologies, reactivity patterns, and its significant role as a pharmacophore in drug discovery. The content herein is supported by detailed experimental protocols for key reactions, quantitative data summarized in structured tables, and visual diagrams of important signaling pathways to facilitate a deeper understanding and practical application of pyrazine chemistry.
Core Synthetic Strategies for the Pyrazine Ring
The construction of the pyrazine ring can be achieved through both classical named reactions and modern synthetic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Pyrazine Syntheses
Two foundational methods for pyrazine synthesis are the Staedel–Rugheimer and Gutknecht syntheses. These methods, dating back to the late 19th century, remain relevant for their straightforward approach to certain pyrazine derivatives.
This method involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[3][4]
Caption: Staedel–Rugheimer Pyrazine Synthesis Workflow.
The Gutknecht synthesis is a more versatile method that involves the cyclization of α-amino ketones, which are typically produced from the reduction of α-oximino ketones. The resulting dihydropyrazines are then oxidized to the corresponding pyrazines.[3][4]
Caption: Gutknecht Pyrazine Synthesis Workflow.
Modern Synthetic Methodologies
Modern organic synthesis has expanded the toolkit for pyrazine construction and functionalization, with transition metal-catalyzed cross-coupling reactions being particularly prominent.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of pre-formed pyrazine rings, especially halopyrazines. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.[5][6]
Caption: Functionalization of Halopyrazines via Cross-Coupling.
Reactivity of the Pyrazine Ring
The pyrazine ring is an electron-deficient aromatic system, which dictates its characteristic reactivity. It is generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially when substituted with leaving groups.
-
Nucleophilic Aromatic Substitution (SNAr): Halopyrazines readily undergo SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions on polysubstituted pyrazines is influenced by the electronic nature of the existing substituents.
-
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrazine ring is challenging due to the deactivating effect of the nitrogen atoms. Such reactions typically require harsh conditions and often result in low yields.
-
Metalation: Directed ortho-metalation can be achieved on pyrazines bearing a directing group, providing a route for the introduction of electrophiles at specific positions.
Pyrazine as a Pharmacophore in Drug Discovery
The pyrazine moiety is a key structural component in numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities. Its ability to act as a hydrogen bond acceptor and its unique electronic properties contribute to its favorable interactions with biological targets.
Pyrazine-Containing Drugs
Several important drugs incorporate the pyrazine ring, highlighting its therapeutic significance.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Pyrazinamide | Antitubercular | A prodrug that is converted to pyrazinoic acid, which disrupts membrane potential and transport in M. tuberculosis.[7] |
| Bortezomib | Proteasome Inhibitor | A dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, leading to apoptosis in cancer cells.[8] |
| Glipizide | Antidiabetic | A sulfonylurea that stimulates insulin secretion from pancreatic β-cells. |
| Amiloride | Diuretic | A potassium-sparing diuretic that blocks epithelial sodium channels (ENaC) in the distal convoluted tubule. |
Pyrazines as Kinase and SHP2 Inhibitors
Pyrazine derivatives have emerged as a significant class of inhibitors for protein kinases and the protein tyrosine phosphatase SHP2, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases.
The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[][10] Mutations in this pathway are common in cancer. Pyrazine-based inhibitors can target kinases within this cascade, such as RAF and MEK.
Caption: Inhibition of the RAS/RAF/MEK/ERK Pathway.
The JAK-STAT pathway is crucial for cytokine signaling and is involved in immunity, inflammation, and hematopoiesis.[11] Dysregulation of this pathway is linked to various cancers and autoimmune diseases. Pyrazine derivatives have been developed as potent JAK inhibitors.
Caption: Inhibition of the JAK-STAT Signaling Pathway.
This pathway is a central regulator of cell growth, metabolism, and survival.[1][12][13] Its aberrant activation is a hallmark of many cancers. Pyrazine-containing compounds can inhibit key components of this pathway, such as PI3K and mTOR.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
SHP2 is a protein tyrosine phosphatase that plays a positive regulatory role in the RAS-MAPK signaling pathway.[14] Allosteric inhibitors containing a pyrazine scaffold have been developed to stabilize SHP2 in its inactive conformation, thereby blocking downstream signaling.[15]
Caption: Allosteric Inhibition of SHP2 by a Pyrazine Derivative.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyrazine compounds.
Synthesis of 2,5-Diphenylpyrazine (Staedel–Rugheimer Synthesis)
Reaction: 2-Chloroacetophenone reacts with ammonia to form α-aminoacetophenone, which undergoes self-condensation and air oxidation to yield 2,5-diphenylpyrazine.
Procedure:
-
To a solution of 2-chloroacetophenone (1.0 eq) in ethanol, an excess of aqueous ammonia is added.
-
The mixture is heated under reflux for 4 hours.
-
After cooling, the intermediate α-aminoacetophenone is isolated by filtration.
-
The α-aminoacetophenone is then heated in acetic acid in the presence of a mild oxidizing agent, such as copper(II) acetate, or simply exposed to air, to facilitate the oxidation of the dihydropyrazine intermediate.
-
The reaction mixture is cooled, and the precipitated 2,5-diphenylpyrazine is collected by filtration, washed with water, and recrystallized from ethanol.
Expected Yield: 60-70%. Characterization: 1H NMR, 13C NMR, and Mass Spectrometry data should be consistent with the structure of 2,5-diphenylpyrazine.
Synthesis of Substituted Pyrazines via Gutknecht Synthesis
Reaction: An α-oximino ketone is reduced to an α-amino ketone, which dimerizes and is then oxidized to the corresponding pyrazine.
Procedure:
-
Nitrosation: A ketone is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at 0-5 °C to form the α-oximino ketone.
-
Reduction: The isolated α-oximino ketone is reduced to the α-amino ketone using a reducing agent such as zinc powder in acetic acid or catalytic hydrogenation.
-
Cyclization and Oxidation: The α-amino ketone is then heated, often in the presence of a mild oxidizing agent like copper(II) sulfate or simply by bubbling air through the solution, to promote dimerization to the dihydropyrazine and subsequent oxidation to the pyrazine.
-
The crude product is isolated by extraction and purified by column chromatography or recrystallization.
Suzuki-Miyaura Coupling of 2-Chloropyrazine
Reaction: Coupling of 2-chloropyrazine with an arylboronic acid in the presence of a palladium catalyst and a base.[5]
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (3 mol%), and a base like K2CO3 (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvents (e.g., a mixture of 1,4-dioxane and water) are added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Chloropyrazines:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (2) | Cs2CO3 | Toluene/H2O | 90 | 18 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)2/SPhos (2/4) | K3PO4 | THF/H2O | 80 | 24 | 75-85 |
Buchwald-Hartwig Amination of 2-Bromopyrazine
Reaction: Palladium-catalyzed coupling of 2-bromopyrazine with an amine.[16]
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-bromopyrazine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed.
-
The reaction mixture is heated to 80-110 °C with stirring for the specified time (typically 4-24 hours).
-
After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the desired aminopyrazine.
Synthesis of Pyrazinamide
Reaction: Conversion of pyrazine-2-carboxylic acid to pyrazinamide via the corresponding acyl chloride.[7]
Procedure:
-
Pyrazine-2-carboxylic acid (1.0 eq) is suspended in an excess of thionyl chloride and refluxed for 2-3 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.
-
The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford pyrazinamide.
Expected Yield: >90%.
Conclusion
Pyrazine chemistry continues to be a vibrant and highly productive field of research. The foundational synthetic methods, coupled with modern catalytic advancements, provide robust access to a vast chemical space of pyrazine derivatives. The established and emerging roles of pyrazines as critical pharmacophores in a multitude of therapeutic areas, particularly as kinase and phosphatase inhibitors, underscore their importance in drug discovery and development. This guide has provided a detailed overview of the synthesis, reactivity, and application of pyrazines, offering valuable insights and practical protocols for researchers in organic and medicinal chemistry. The continued exploration of pyrazine chemistry will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mc.minia.edu.eg [mc.minia.edu.eg]
- 8. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cssp.chemspider.com [cssp.chemspider.com]
The Therapeutic Promise of Aminopyrazine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The aminopyrazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties and versatile synthetic handles have enabled the creation of compounds targeting a wide range of biological pathways implicated in various pathologies. This technical guide provides an in-depth exploration of the therapeutic applications of aminopyrazine derivatives, with a focus on their anticancer, antiviral, and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to support researchers and drug development professionals in harnessing the full potential of this remarkable chemical class.
Anticancer Applications: Targeting Key Signaling Cascades
Aminopyrazine derivatives have demonstrated significant promise as anticancer agents, primarily through the targeted inhibition of protein kinases that are critical for tumor growth and survival. Notably, these compounds have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAKs), both of which are frequently dysregulated in various malignancies.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a multitude of cancers, including bladder, lung, and gastric cancers.[1] Aminopyrazine-based compounds have been designed to bind to the ATP-binding pocket of FGFRs, effectively blocking downstream signaling and inhibiting tumor cell proliferation and survival.
Featured Compound Data: FGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |
| 18i | FGFR1 | 3.8 | - | [1] |
| FGFR2 | 1.5 | - | [1] | |
| FGFR3 | 1.2 | - | [1] | |
| FGFR4 | 2.6 | - | [1] | |
| Erdafitinib | FGFR1-4 | 1.2-3.2 | Various | Approved Drug |
| Pemigatinib | FGFR1-3 | <2 | Various | Approved Drug |
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, all of which promote cell proliferation, survival, and angiogenesis. Aminopyrazine-based FGFR inhibitors block the initial phosphorylation event, thereby abrogating these pro-tumorigenic signals.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in inflammation and immunity. Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory disorders. Aminopyrazine-containing molecules have been developed as potent JAK inhibitors, demonstrating clinical efficacy in the treatment of myelofibrosis and rheumatoid arthritis.
Featured Compound Data: JAK Inhibitors
| Compound | Target | IC50 (nM) | Disease Indication | Reference |
| Tofacitinib | JAK1, JAK3 > JAK2 | 1.1, 2.0, 112 | Rheumatoid Arthritis | Approved Drug |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis | Approved Drug |
| Fedratinib | JAK2, FLT3 | 3, 25 | Myelofibrosis | Approved Drug |
JAK-STAT Signaling Pathway
Cytokine binding to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and cell proliferation. Aminopyrazine-based JAK inhibitors compete with ATP for binding to the kinase domain of JAKs, thereby preventing the phosphorylation cascade.
Antiviral Activity: Combating Viral Replication
Aminopyrazine derivatives have also emerged as a significant class of antiviral agents. The most prominent example is Favipiravir, a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).
Featured Compound Data: Antiviral Aminopyrazines
| Compound | Target Virus | EC50 (µM) | Cell Line | Reference |
| Favipiravir (T-705) | Influenza Virus | 0.014-0.55 | MDCK | [2] |
| Ebola Virus | 10 | Vero | [2] | |
| SARS-CoV-2 | 61.88 | Vero E6 | [2] | |
| T-1105 | Chikungunya Virus | 7.0 | Vero | [2] |
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP mimics purine nucleosides and is incorporated into the nascent viral RNA chain by RdRp. This incorporation leads to lethal mutagenesis and chain termination, thereby inhibiting viral replication.
Antimicrobial Potential: A Renewed Fight Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Aminopyrazine derivatives, particularly 3-aminopyrazine-2-carboxamides, have shown promising activity against a range of bacterial and mycobacterial strains.
Featured Compound Data: Antimicrobial Aminopyrazines
| Compound ID | Target Organism | MIC (µM) | Reference |
| 17 | Mycobacterium tuberculosis H37Rv | 46 | [3] |
| 12 | Mycobacterium kansasii | 100 | [3] |
| 20 | Staphylococcus aureus | 31.25 | [3] |
Experimental Protocols
Synthesis of 3-Amino-N-aryl/alkyl-pyrazine-2-carboxamide Derivatives
General Procedure:
-
To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, is added HATU (1.2 eq) and DIPEA (3.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
The respective amine (aryl or alkyl amine, 1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 3-amino-N-aryl/alkyl-pyrazine-2-carboxamide.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells are treated with various concentrations of the aminopyrazine compound (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antiviral Activity: Plaque Reduction Assay (for Human Coronavirus 229E)
-
Cell Seeding: Host cells (e.g., Huh-7) are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a dilution of Human Coronavirus 229E calculated to produce 50-100 plaques per well and incubated for 1 hour at 33°C.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing 0.5% agarose and serial dilutions of the aminopyrazine compound.
-
Incubation: The plates are incubated at 33°C for 3-5 days until plaques are visible.
-
Plaque Visualization: The cells are fixed with 10% formalin and stained with 0.1% crystal violet.
-
Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
Aminopyrazine compounds represent a versatile and highly valuable scaffold in the pursuit of novel therapeutics. Their demonstrated efficacy against cancer, viruses, and microbial pathogens highlights their broad therapeutic potential. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel mechanisms of action will undoubtedly lead to the development of next-generation aminopyrazine-based drugs with improved efficacy and safety profiles. This technical guide serves as a foundational resource to aid researchers in this exciting and impactful area of drug discovery.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Role of 5-Aminopyrazine-2-carboxylic acid in medicinal chemistry
An In-depth Technical Guide on the Role of 5-Aminopyrazine-2-carboxylic Acid in Medicinal Chemistry
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1] Among these, this compound (5-APCA) and its analogues have emerged as a crucial class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 5-APCA derivatives, with a focus on their roles as anticancer, antiviral, and antimicrobial agents. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes key synthetic and mechanistic pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Pyrazine Scaffold
Heterocyclic compounds are fundamental to the development of numerous therapeutic agents. The pyrazine ring system, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif found in a wide array of biologically active molecules.[2] Its derivatives are known to exhibit significant pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[2]
This compound (5-APCA) serves as a versatile and valuable building block for researchers focused on drug development.[3] Its unique structure, featuring an amino group and a carboxylic acid on the pyrazine core, allows for diverse chemical modifications. This adaptability enables the synthesis of large libraries of compounds, making it an essential resource for professionals seeking innovative solutions in the pharmaceutical sector.[3][4]
Synthesis of this compound Derivatives
The chemical versatility of 5-APCA allows it to be a key intermediate in the synthesis of various bioactive molecules.[3] The amino and carboxylic acid functional groups serve as handles for further chemical transformations, most notably the formation of amide bonds (carboxamides), which are prevalent in many active derivatives.
A common synthetic strategy involves the coupling of 5-APCA with various amines. This can be achieved through activation of the carboxylic acid followed by reaction with the desired amine. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the amine, can enhance stability and reactivity during synthesis.[4]
Experimental Protocol: Synthesis of N-substituted 5-Aminopyrazine-2-carboxamides
This protocol is a generalized procedure for the synthesis of amide derivatives from 5-APCA using a coupling agent.
Materials:
-
This compound
-
1,1′-Carbonyldiimidazole (CDI) or Propylphosphonic anhydride (T3P)[5]
-
Substituted amine (e.g., benzylamine, aniline)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMSO or DMF in a reaction vessel under an inert atmosphere.[5][6] Add the coupling agent (e.g., CDI, 1.3 eq) portion-wise.[6] Allow the mixture to stir at room temperature until gas evolution (CO₂) ceases, indicating the formation of the activated intermediate.[6]
-
Coupling: Add the desired substituted amine (1.5 eq) to the reaction mixture.[6]
-
Reaction: Stir the reaction mixture at room temperature or under controlled heating (e.g., microwave irradiation at 120 °C for 30 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5][6]
-
Work-up: Upon completion, dilute the reaction mixture with water and perform an extraction with ethyl acetate.[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5] The resulting crude product can be further purified by silica gel column chromatography to yield the final N-substituted 5-aminopyrazine-2-carboxamide.[5]
Therapeutic Applications and Biological Activities
Derivatives of 5-APCA have demonstrated a wide range of pharmacological activities, positioning them as promising candidates for treating various diseases.
Anticancer Activity
The 5-aminopyrazine scaffold is integral to the design of novel kinase inhibitors, which are a cornerstone of targeted cancer therapy.[7]
-
Kinase Inhibition: Derivatives have been developed as potent inhibitors of several kinases implicated in cancer progression. For instance, aminopyrazine compounds have been identified as inhibitors of the mitotic kinase Nek2, binding to an unusual inactive conformation of the enzyme.[8] More recently, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, showing potent antitumor activity in cancer cell lines with FGFR abnormalities.[9]
-
Cytotoxicity: Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have shown significant anticancer activity against Ehrlich ascites tumor cells.[10] Additionally, various N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their in vitro cytotoxicity.[6]
Table 1: Anticancer Activity of 5-APCA and Related Derivatives
| Compound Class | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Aminopyrazine Derivatives | Nek2 Kinase | - | [8] |
| 3-Amino-pyrazine-2-carboxamides | FGFR1-4 | Favorable in vitro activity | [9] |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 46 µM | [6] |
| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | MIC = 62.5 µM |[11] |
Antimicrobial and Antiviral Activity
The pyrazine-carboxamide structure is a well-established pharmacophore for anti-infective agents, with the most notable example being Pyrazinamide, a first-line drug for tuberculosis.[6]
-
Antibacterial/Antimycobacterial: Novel series of pyrazine-2-carboxylic acid derivatives have been synthesized and shown to possess antimicrobial properties.[5] For instance, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide exhibited moderate antibacterial activity against Staphylococcus aureus.[11][12] Other derivatives have shown activity against Mycobacterium tuberculosis.[6] Molecular docking studies suggest that the antibacterial activity of some derivatives may stem from the inhibition of GlcN-6-P synthase.[5]
-
Antiviral: The pyrazinecarboxamide derivative Favipiravir is an approved antiviral medication used to treat influenza in Japan.[13] This highlights the potential of the 5-APCA scaffold in developing new antiviral agents. Studies have shown that some 5-amino-N-phenylpyrazine-2-carboxamides exert moderate antiviral activity against influenza A viruses.[12]
Neurological and Other Disorders
5-APCA and its protected forms serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[3][4] While direct clinical applications are still under investigation, related heterocyclic carboxylic acid derivatives are being explored as multi-target agents against neurodegeneration, aiming to inhibit acetylcholinesterase and reduce oxidative stress and inflammation.[14] The core structure is also utilized in developing compounds with anti-inflammatory and antioxidant properties.[5]
Conclusion and Future Perspectives
This compound is a highly versatile and valuable scaffold in modern medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to the development of potent kinase inhibitors for cancer therapy, as well as promising antimicrobial and antiviral agents. The structural simplicity and synthetic accessibility of 5-APCA allow for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation therapeutics. Future research should continue to explore novel modifications of the 5-APCA core to optimize potency, selectivity, and pharmacokinetic properties, ultimately translating the therapeutic potential of this privileged scaffold into clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 12. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 13. Favipiravir - Wikipedia [en.wikipedia.org]
- 14. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Aminopyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazine-2-carboxylic acid is a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. It serves as a key intermediate in the synthesis of a wide range of bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. These application notes provide an overview of the potential uses of this compound and detailed protocols for its evaluation in common biological assays.
Key Applications
-
Pharmaceutical Intermediate: A foundational molecule for the synthesis of novel therapeutic agents.[1]
-
Agrochemical Development: Used in the formulation of fungicides and herbicides.[1]
-
Material Science: Employed in the creation of advanced polymers and coatings.[1]
Quantitative Data Summary
While specific quantitative biological data for this compound is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated. The following tables summarize the biological activities of some of these derivatives to provide an indication of the potential for this class of compounds.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| P10 | Candida albicans | 3.125 | [2] |
| P4 | Candida albicans | 3.125 | [2] |
| P3, P4, P7, P9 | Escherichia coli | 50 | [2] |
| P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of a Related Pyrazine Derivative
| Compound | Cell Line | Activity | Reference |
| 3-aminopyrazine-2-carboxylic acid | Ehrlich ascites tumour cells (EAC) | Significant anticancer activity | [3] |
Note: This is an isomer of this compound. Specific IC50 values were not provided in the referenced literature.
Experimental Protocols
The following are detailed, generalized protocols for common assays that can be adapted to evaluate the biological activity of this compound.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
This compound
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Microbial strains (e.g., E. coli, S. aureus, C. albicans)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compound: Prepare various concentrations of this compound in methanol.
-
Assay: In a 96-well plate, add 50 µL of the test compound solutions to 150 µL of the DPPH solution.
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Diagram 1: General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Conceptual Pathway for Cytotoxicity
Caption: Potential mechanism of action for cytotoxicity.
References
5-Aminopyrazine-2-carboxylic Acid: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazine-2-carboxylic acid (5-APCA) is a highly versatile and valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the pyrazine ring, the amino group, and the carboxylic acid—allow for the construction of a diverse array of complex heterocyclic compounds. This document provides a detailed overview of the applications of 5-APCA as a reagent in various organic reactions, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol |
| Appearance | Light yellow to tan crystalline powder |
| CAS Number | 40155-43-9 |
Applications in Organic Synthesis
This compound serves as a key precursor for the synthesis of a variety of bioactive molecules, including derivatives with potential anti-inflammatory, antimicrobial, and anticancer properties. Its application spans several classes of organic reactions, including amide bond formation, condensation reactions leading to fused heterocycles, and multicomponent reactions.
Amide Bond Formation
The carboxylic acid moiety of 5-APCA readily undergoes amide bond formation with a wide range of amines. This reaction is fundamental in the synthesis of numerous biologically active compounds, including analogues of the anti-tuberculosis drug pyrazinamide. The choice of coupling reagent is crucial for achieving high yields, especially given the electron-deficient nature of the pyrazine ring.
| Amine Substrate | Coupling Reagent | Solvent | Reaction Time | Yield (%) |
| N-heteroarylpiperazine | T3P | DMF | 30 min | 79-92%[1] |
| Aniline Derivatives | SOCl₂ then amine | Toluene, Pyridine | 1-2 h | Varies |
| Various Amines | Yamaguchi Reagent | Not specified | Not specified | Good |
This protocol details the synthesis of a pyrazine-2-carboxamide derivative using propylphosphonic anhydride (T3P) as a coupling reagent.
Materials:
-
3-Aminopyrazine-2-carboxylic acid (1.0 mmol)
-
N-(6-(piperazin-1-yl)pyrimidin-4-yl)acetamide hydrochloride (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Propylphosphonic anhydride (T3P) (1.3 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 3-aminopyrazine-2-carboxylic acid, N-(6-(piperazin-1-yl)pyrimidin-4-yl)acetamide hydrochloride, and DIPEA in DMF (10 mL) under a nitrogen atmosphere, add T3P dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluent: Dichloromethane/Methanol, 9:1) to yield the desired product.
Experimental Workflow for Amide Coupling
Caption: Workflow for T3P-mediated amide coupling.
Condensation and Cyclization Reactions
5-APCA is a valuable precursor for the synthesis of fused heterocyclic systems, such as pteridines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant biological interest. These reactions typically involve the condensation of the amino group of 5-APCA with a dicarbonyl compound or its equivalent, followed by intramolecular cyclization.
| Pyrazine Reactant | Dicarbonyl/Equivalent | Solvent | Conditions | Product |
| Methyl 3-chloropyrazine-2-carboxylate | Guanidine | Not specified | Not specified | 2-aminopteridin-4-one |
| 5-Aminomethyl-6-cyanopyrazine | Methyl isocyanate | Not specified | Not specified | 1,3-dimethyllumazine system |
This protocol provides a general pathway for the synthesis of pteridine derivatives from substituted pyrazines.
Materials:
-
Substituted aminopyrazine derivative (e.g., Methyl 3-aminopyrazine-2-carboxylate)
-
Guanidine derivative
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted aminopyrazine derivative in a suitable solvent.
-
Add the guanidine derivative to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring by TLC.
-
After completion, cool the reaction mixture and isolate the crude product by filtration or solvent evaporation.
-
Purify the product by recrystallization or column chromatography.
Logical Relationship for Pteridine Synthesis
References
Applications of 5-Aminopyrazine-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazine-2-carboxylic acid is a versatile heterocyclic scaffold that serves as a crucial starting material and key intermediate in the synthesis of a wide array of biologically active compounds.[1] Its unique structural features, including the presence of amino, carboxylic acid, and pyrazine ring moieties, allow for diverse chemical modifications, making it a valuable building block in the design of novel therapeutics.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery, with a focus on their applications as kinase inhibitors and antimicrobial agents.
Application Note 1: Kinase Inhibitors
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer. The pyrazine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.
Therapeutic Targets
Nek2 Kinase: NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in centrosome separation and mitotic progression. Overexpression of Nek2 is associated with aneuploidy and tumorigenesis, making it an attractive target for cancer therapy. Aminopyrazine-based compounds have been identified as inhibitors of Nek2, binding to an unusual inactive conformation of the kinase.[2]
Checkpoint Kinase 1 (Chk1): Chk1 is a key serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[1][3][4] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging chemotherapeutic agents.[5][6] A novel series of potent and orally bioavailable 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors has been developed.[7]
p300/CBP Histone Acetyltransferases (HATs): The histone acetyltransferases p300 and CBP are critical regulators of gene expression, and their dysregulation is implicated in cancer. A series of 1,4-pyrazine-containing compounds have been identified as inhibitors of p300/CBP HAT.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Nek2 Inhibitors | |||
| 11a | Nek2 | 0.79 | [5] |
| 11b | Nek2 | 2.47 | [5] |
| 11c | Nek2 | 2.68 | [5] |
| 11d | Nek2 | 2.63 | [5] |
| 17a | Nek2 | 0.12 | [5] |
| 17b | Nek2 | 0.21 | [5] |
| p300/CBP HAT Inhibitors | |||
| 3 | p300 | 5.7 | |
| 12 | p300 | 1.4 | |
| 14 | p300 | 7.8 | |
| 15 | p300 | > 10 | |
| 16 | p300 | ≥ 10 | |
| 17 | p300 | ≥ 10 | |
| 29 | p300 | 1.4 | |
| 32 | p300 | 2.3 | |
| CHK1 Inhibitors | |||
| CCT244747 | CHK1 | 0.0014 | [8] |
Experimental Protocols: Kinase Inhibition Assays
Protocol 1: In Vitro Nek2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent ADP detection assays and can be used to measure the activity of Nek2 kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant human Nek2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
Substrate (e.g., a suitable peptide substrate for Nek2)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Nek2 kinase solution to each well.
-
Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction.[9]
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30 minutes.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathway and Experimental Workflow
Caption: ATR-Chk1 Signaling Pathway and Inhibition.
Caption: Cell-Free Kinase Inhibitor Screening Workflow.
Application Note 2: Antimicrobial Agents
The pyrazine ring is a well-established pharmacophore in antimicrobial drug discovery, with the most notable example being pyrazinamide, a first-line treatment for tuberculosis. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazine-2-carboxylic acid piperazine derivatives.
| Compound ID | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| P3 | 50 | >100 | 50 | 50 | 12.5 | [3] |
| P4 | 50 | >100 | 25 | 25 | 3.125 | [3] |
| P6 | >100 | 25 | 50 | 50 | 12.5 | [3] |
| P7 | 50 | 25 | 25 | 50 | 12.5 | [3] |
| P9 | 50 | 25 | 25 | 50 | 6.25 | [3] |
| P10 | >100 | 25 | 50 | 100 | 3.125 | [3] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Protocol 2: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Application Note 3: Synthesis of Bioactive Derivatives
The versatile structure of this compound allows for the synthesis of a wide range of derivatives, including amides and hydrazones, which have shown promising biological activities.
Experimental Protocols: Synthesis
Protocol 3: General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
This protocol describes a general two-step procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid
-
Suspend 3-aminopyrazine-2-carboxylic acid in methanol.
-
Add concentrated sulfuric acid dropwise while cooling in an ice bath.
-
Reflux the mixture for a specified time (e.g., 8 hours).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the methyl 3-aminopyrazine-2-carboxylate.
Step 2: Aminolysis of the Methyl Ester
-
Dissolve the methyl 3-aminopyrazine-2-carboxylate and the desired benzylamine in a suitable solvent in a microwave vial.
-
Subject the reaction mixture to microwave irradiation at a specific temperature and time (e.g., 120°C for 30 minutes).
-
Cool the reaction mixture and purify the product by crystallization or column chromatography to obtain the final N-substituted 3-aminopyrazine-2-carboxamide.
Visualization: Synthetic Workflow
Caption: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides.
Conclusion
This compound is a highly valuable and versatile scaffold in drug discovery. Its derivatives have demonstrated significant potential as inhibitors of key therapeutic targets, particularly protein kinases, and as effective antimicrobial agents. The synthetic accessibility and the potential for diverse structural modifications make this scaffold a promising starting point for the development of novel drug candidates. The application notes and protocols provided herein offer a foundation for researchers to explore and expand the therapeutic applications of this important class of compounds.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Derivatives from 5-Aminopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide and ester derivatives from the versatile starting material, 5-Aminopyrazine-2-carboxylic acid. This key intermediate is a cornerstone in the development of various biologically active compounds, including analogues of the anti-tuberculosis drug Pyrazinamide. The following sections detail synthetic methodologies, present quantitative biological data for selected derivatives, and illustrate the experimental workflows.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have shown a broad spectrum of biological activities, including antimycobacterial, antifungal, antibacterial, and anticancer properties. The primary routes for derivatization involve the modification of the carboxylic acid group to form amides and esters, or reactions at the amino group. This document focuses on the synthesis of amide and ester derivatives, providing standardized protocols for researchers.
Synthesis of Amide Derivatives
The most common derivatization of this compound is the formation of an amide bond. This can be achieved through several methods, with the choice of method often depending on the reactivity of the amine.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This is a widely used and effective method for the synthesis of a broad range of amide derivatives.
Experimental Protocol:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene (10 mL per mmol of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (2.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 15-30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is typically used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude 5-aminopyrazine-2-carbonyl chloride in a dry, inert solvent like DCM or acetone (10 mL per mmol).
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) in the same solvent, often with a base such as pyridine or triethylamine (1.5-2.0 eq) to act as an acid scavenger.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.
-
Upon completion, the reaction mixture can be washed with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Direct Amide Coupling using Coupling Agents
For sensitive substrates or to avoid the harsh conditions of acyl chloride formation, direct coupling agents are employed. Propylphosphonic anhydride (T3P) is an effective reagent for this transformation.
Experimental Protocol:
-
Suspend this compound (1.0 eq), the desired amine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) in a suitable solvent like DMF (10 mL per mmol of acid).
-
Add T3P (1.3 eq) dropwise to the stirred suspension under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring for completion by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Ester Derivatives
Esterification of this compound can be performed under acidic conditions, a classic method known as Fischer esterification.
Protocol 3: Fischer Esterification
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (typically 2-5 mol%).
-
Heat the mixture to reflux for several hours (4-24 h), monitoring the reaction by TLC. The reaction is reversible, so a large excess of alcohol is used to drive the equilibrium towards the product.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Biological Activity of Derivatives
Derivatives of this compound have been evaluated for various biological activities. The following tables summarize some of the reported quantitative data.
Antimycobacterial Activity
Many amide derivatives of pyrazinecarboxylic acids have been tested for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Compound Structure | Derivative Type | Target Organism | Activity (% Inhibition) | Reference |
| 5-tert-butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Amide | M. tuberculosis H37Rv | 72% | |
| 5-tert-butyl-N-(3-methylphenyl)pyrazine-2-carboxamide | Amide | M. tuberculosis H37Rv | >20% | |
| 5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | Amide | M. tuberculosis H37Rv | >20% |
Antifungal and Photosynthesis-Inhibiting Activity
Certain amide derivatives have also demonstrated antifungal properties and the ability to inhibit photosynthetic processes.
| Compound Structure | Derivative Type | Antifungal Activity (MIC, µmol/dm³) | Photosynthesis Inhibition (IC₅₀, mmol/dm³) | Reference |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Amide | 31.25 (vs. T. mentagrophytes) | - | |
| 6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Amide | - | 0.026 | |
| 5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | Amide | 31.25 - 500 | 0.063 |
Antibacterial Activity
Substituted piperazine amides of pyrazine-2-carboxylic acids have shown promising antibacterial activity.
| Compound Structure | Derivative Type | Antibacterial Activity (MIC, µg/mL) | Reference |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Amide | 50 (vs. E. coli) | |
| (3-aminopyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | Amide | 25 (vs. P. aeruginosa) | |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Amide | 3.125 (vs. C. albicans) |
Signaling Pathways
While extensive research has focused on the synthesis and broad biological screening of these derivatives, detailed investigations into their specific molecular targets and modulation of signaling pathways are less common in the provided literature. The antimycobacterial activity of pyrazinamide analogues is generally believed to stem from its conversion to pyrazinoic acid, which disrupts membrane potential and transport in Mycobacterium tuberculosis. For other activities, such as anticancer or anti-inflammatory effects, the specific signaling pathways are often not fully elucidated and represent an area for future research. The development of these novel derivatives provides a library of compounds for screening against various cellular targets and pathways.
Application Notes and Protocols: 5-Aminopyrazine-2-carboxylic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-aminopyrazine-2-carboxylic acid as a versatile building block for the development of novel agrochemicals. The protocols detailed below offer step-by-step guidance for the synthesis and biological evaluation of derivatives with potential herbicidal and fungicidal properties.
Introduction
This compound is a key heterocyclic intermediate in the synthesis of various bioactive molecules.[1] Its unique chemical structure allows for diverse functionalization, making it an attractive scaffold for the discovery of new crop protection agents. Derivatives of the closely related pyrazine-2-carboxylic acid have demonstrated potent herbicidal activity through the inhibition of photosynthesis, as well as promising antifungal activity against various plant pathogens.[2][3] These notes will focus on the synthetic pathways to generate libraries of 5-aminopyrazine-2-carboxamide derivatives and the methodologies to screen them for desired agrochemical activities.
Herbicidal Applications: Photosynthesis Inhibition
A significant mode of action for pyrazine-based herbicides is the inhibition of photosynthetic electron transport in Photosystem II (PSII). This disruption leads to a cascade of events, ultimately causing oxidative stress and plant death.
Quantitative Data: Photosynthesis Inhibition by Pyrazine-2-Carboxamide Derivatives
The following table summarizes the inhibitory activity of various N-phenylpyrazine-2-carboxamide derivatives on the oxygen evolution rate in spinach chloroplasts, a key indicator of photosynthesis inhibition. While these examples do not start from this compound, they illustrate the herbicidal potential of the pyrazine-2-carboxamide scaffold.
| Compound ID | Structure | IC50 (µmol/L) for PET Inhibition | Reference |
| 1 | 6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 51.0 | [3][4] |
| 2 | 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | |
| 3 | 5-tert-butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 44.0 | [3][4] |
| 4 | (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | 26.0 | [2] |
PET: Photosynthetic Electron Transport
Signaling Pathway: Inhibition of Photosystem II
Caption: Mode of action of pyrazine-2-carboxamide herbicides.
Antifungal Applications
Derivatives of pyrazine-2-carboxylic acid have also been investigated for their antifungal properties against a range of plant pathogenic fungi. The mechanism of action for these compounds is still under investigation but may involve the disruption of essential cellular processes in the fungal pathogens.
Quantitative Data: In Vitro Antifungal Activity of Pyrazine-2-Carboxamide Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazine-2-carboxamide derivatives against various fungal strains. These examples, while not directly derived from this compound, indicate the potential for this class of compounds in fungicide development.
| Compound ID | Structure | Fungal Strain | MIC (µmol/L) | Reference |
| 5 | 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | |
| 6 | 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 | [5] |
| 7 | 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid | Various strains | 31.25-500 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 5-Aminopyrazine-2-carboxamides
This protocol describes a general two-step method for the synthesis of N-substituted 5-aminopyrazine-2-carboxamides.
Step 1: Synthesis of 5-Aminopyrazine-2-carbonyl Chloride
-
To a solution of this compound (1.0 eq) in dry toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 2-3 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-aminopyrazine-2-carbonyl chloride.
-
Use the crude acyl chloride immediately in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 5-aminopyrazine-2-carbonyl chloride in a suitable dry solvent (e.g., dichloromethane, THF).
-
To this solution, add the desired substituted aniline or amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Experimental Workflow: Synthesis to Screening
Caption: General workflow for agrochemical development.
Protocol 2: Herbicidal Activity - Photosynthesis Inhibition Assay
This protocol outlines the procedure for determining the inhibitory effect of test compounds on photosynthetic electron transport in isolated spinach chloroplasts.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (e.g., 0.3 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)
-
Suspension buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 5 mM MgCl₂)
-
Reaction medium (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 5 mM MgCl₂, 0.1 mM K₃[Fe(CN)₆] as an electron acceptor)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Clark-type oxygen electrode
-
Light source
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to remove cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of suspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
-
Oxygen Evolution Measurement:
-
Calibrate the Clark-type oxygen electrode.
-
Add the reaction medium to the electrode chamber and allow it to equilibrate.
-
Add the isolated chloroplast suspension to the chamber to a final chlorophyll concentration of approximately 50 µg/mL.
-
Add the test compound at various concentrations (the solvent concentration should be kept constant, typically <1%).
-
Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
Calculate the percent inhibition for each concentration of the test compound relative to a solvent control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of oxygen evolution).
-
Protocol 3: In Vitro Antifungal Susceptibility Testing
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of test compounds against filamentous plant pathogenic fungi.
Materials:
-
Fungal isolates of interest (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microplates
-
Test compounds dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolates on PDA plates until sufficient sporulation is observed.
-
Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of approximately 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.
-
-
Microdilution Assay:
-
Prepare serial dilutions of the test compounds in the liquid medium in a 96-well microplate. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared fungal spore suspension to each well.
-
Include a positive control (medium with inoculum and no compound) and a negative control (medium only).
-
Incubate the microplates at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth or measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the test compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control.
-
Conclusion
This compound represents a valuable starting material for the synthesis of novel agrochemicals. The N-substituted 5-aminopyrazine-2-carboxamide scaffold holds significant promise for the development of new herbicides acting as photosynthesis inhibitors and fungicides with activity against a range of plant pathogens. The protocols provided herein offer a framework for the synthesis and evaluation of compound libraries based on this promising chemical core, facilitating the discovery of next-generation crop protection solutions.
References
Application Notes and Protocols for Anticancer Studies of Metal Complexes of 3-Aminopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis, characterization, and anticancer evaluation of metal complexes incorporating 3-aminopyrazine-2-carboxylic acid (Hapc). The information compiled herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.
Introduction
3-Aminopyrazine-2-carboxylic acid is a versatile ligand that, due to its rigid structure containing nitrogen and oxygen donor atoms, readily forms stable complexes with a variety of transition metals.[1] These metal complexes have garnered significant interest for their potential as anticancer agents. The coordination of the metal ion to the organic ligand can lead to novel chemical entities with enhanced biological activity compared to the free ligand, offering a promising avenue for the development of new metallodrugs. This document outlines the synthesis of several such complexes and the methodologies to assess their anticancer efficacy.
Synthesis of Metal Complexes of 3-Aminopyrazine-2-carboxylic Acid
A variety of transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and characterized.[1] The following protocols are based on established literature procedures.
General Materials and Methods:
-
3-aminopyrazine-2-carboxylic acid (Hapc)
-
Various metal salts (e.g., molybdenum(V) oxide, sodium tungstate, uranyl acetate, ruthenium(III) chloride, rhodium(III) chloride, palladium(II) chloride, platinum(II) chloride, silver(I) nitrate, iridium(III) chloride)
-
Co-ligands (e.g., triphenylphosphine (PPh3), 2,2'-bipyridine (bpy))
-
Solvents (e.g., ethanol, methanol, water, diethyl ether)
-
Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)
Experimental Protocols:
Protocol 1: Synthesis of cis-[Mo₂O₅(apc)₂] [1]
-
A solution of 3-aminopyrazine-2-carboxylic acid (apc) in ethanol is prepared.
-
An aqueous solution of molybdenum(V) oxide is added to the ligand solution.
-
The mixture is refluxed for a specified period.
-
The resulting precipitate is filtered, washed with ethanol and diethyl ether.
-
The product is dried in vacuo.
Protocol 2: Synthesis of [Ru(apc)₂(H₂O)₂] [1]
-
An aqueous solution of ruthenium(III) chloride is prepared.
-
An ethanolic solution of 3-aminopyrazine-2-carboxylic acid is added.
-
The pH of the mixture is adjusted, and it is then refluxed.
-
The resulting solid is filtered, washed with water, ethanol, and diethyl ether.
-
The complex is dried in vacuo.
Protocol 3: Synthesis of [M(bpy)(apc)]Cl (where M = Pd, Pt) [1]
-
A suspension of the metal chloride (PdCl₂ or PtCl₂) and 2,2'-bipyridine (bpy) in a water/ethanol mixture is heated to form [M(bpy)Cl₂].
-
An aqueous solution of the sodium salt of 3-aminopyrazine-2-carboxylic acid is added.
-
The mixture is refluxed for several hours.
-
The solution is cooled, and the precipitate is filtered off.
-
The product is washed with water, ethanol, and diethyl ether, and then dried.
Note: The synthesis of other complexes such as cis-[WO₂(apc)₂], trans-[UO₂(apc)₂], [Ru(PPh₃)₂(apc)₂], [Rh(apc)₃], [Rh(PPh₃)₂(apc)₂]ClO₄, [M(apc)₂], [M(PPh₃)₂(apc)]Cl, [Pd(bpy)(apc)Cl], [Ag(apc)(H₂O)₂] and [Ir(bpy)(Hapc)₂]Cl₃ follows similar general principles with variations in starting materials, solvents, and reaction conditions as described in the literature.[1]
Characterization of Metal Complexes
The synthesized complexes are typically characterized using a range of physico-chemical and spectroscopic techniques to confirm their structure and purity.[1]
Table 1: Characterization Techniques
| Technique | Purpose |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complexes. |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of the complex. |
| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand to the metal ion. |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complexes. |
| ¹H NMR Spectroscopy | To characterize the ligand environment in the complex. |
| Mass Spectrometry | To determine the molecular weight of the complex. |
Anticancer Activity Evaluation
The anticancer potential of these metal complexes can be evaluated through in vitro and in vivo studies.
In Vitro Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[2]
Protocol 4: MTT Assay for Cytotoxicity Screening [2]
-
Cell Seeding: Cancer cells (e.g., SNB-19, HCT-15, COLO-205, KB-3-1, HepG2) are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and incubated for 24 hours.[2][3][4]
-
Compound Treatment: The synthesized metal complexes are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in various concentrations. The cells are then incubated for a further 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Table 2: In Vitro Cytotoxicity of Related Pyrazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | HepG2 | 41.4 | [5] |
| Mn(II)-Pyrazinamide Complex | SNB-19 | 86.78 | [2] |
Note: The data in Table 2 is for structurally related compounds and serves as an example of the type of data generated from in vitro studies.
In Vivo Anticancer Studies
In vivo studies using animal models are crucial to evaluate the therapeutic potential and toxicity of the metal complexes.
Protocol 5: In Vivo Evaluation against Ehrlich Ascites Carcinoma (EAC) [1]
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Inoculation: EAC cells are inoculated intraperitoneally into the mice.
-
Treatment: After 24 hours of tumor inoculation, the mice are treated with the metal complexes at specific doses for a set number of days. A control group receives the vehicle only.
-
Observation: The animals are monitored daily for survival.
-
Data Analysis: The mean survival time (MST) for each group is calculated. The percentage increase in life span (%ILS) over the control group is determined using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
Toxicity Evaluation: Hematological parameters and observations for any signs of toxicity (e.g., weight loss, behavioral changes) are recorded.
Table 3: In Vivo Anticancer Activity of 3-Aminopyrazine-2-carboxylic Acid and its Metal Complexes against EAC [1]
| Compound | Dose (mg/kg/day) | Mean Survival Time (days) | % Increase in Life Span |
| Control (Tumor-bearing) | - | 20.5 ± 0.5 | - |
| 3-Aminopyrazine-2-carboxylic acid (Hapc) | 2.5 | 35.0 ± 0.8 | 70.7 |
| [Pd(bpy)(apc)]Cl | 2.5 | 38.0 ± 0.7 | 85.4 |
| [Ag(apc)(H₂O)₂] | 2.5 | 36.5 ± 0.6 | 78.0 |
Data extracted from a study by S. A. Sadeek et al. (2009).[1]
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for many metal complexes of 3-aminopyrazine-2-carboxylic acid are still under investigation, several potential pathways can be proposed based on the broader class of metal-based anticancer drugs and related compounds.
Redox-Mediated Processes:
Many metal complexes exert their anticancer effects by inducing oxidative stress.[6] They can participate in redox reactions within the cell, leading to the generation of reactive oxygen species (ROS). This increase in ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways such as apoptosis.[6][7]
Caption: Redox cycling of metal complexes can lead to ROS production and apoptosis.
Enzyme Inhibition:
Derivatives of the related 3-aminopyrazine-2-carboxamide have been shown to act as inhibitors of specific enzymes, such as fibroblast growth factor receptors (FGFR).[8][9] Inhibition of such signaling pathways, which are often dysregulated in cancer, can block cell proliferation, migration, and survival.
Caption: Inhibition of FGFR signaling by pyrazine-based compounds can halt cancer progression.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of these anticancer metal complexes.
Caption: A typical workflow for the discovery of novel metal-based anticancer drugs.
Conclusion
Metal complexes of 3-aminopyrazine-2-carboxylic acid represent a promising class of compounds for the development of novel anticancer therapeutics. The protocols and data presented in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate these complexes. Further studies are warranted to elucidate their precise mechanisms of action and to optimize their efficacy and safety profiles for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 5-Aminopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various amides using 5-Aminopyrazine-2-carboxylic acid as a key building block. This versatile scaffold is of significant interest in pharmaceutical and agrochemical research due to the biological activities exhibited by its derivatives.[1][2] The protocols outlined below address common challenges associated with the coupling of electron-deficient aminopyrazines, offering solutions for efficient amide bond formation.
Introduction
This compound is a heterocyclic compound widely used as an intermediate in the synthesis of bioactive molecules.[1][2] Its derivatives have shown potential as anti-inflammatory, antimicrobial, and kinase-inhibiting agents, making them valuable in drug discovery programs targeting neurological disorders, cancer, and infectious diseases.[1][3][4] The amide functionality is a crucial pharmacophore, and its efficient installation is a key step in the synthesis of new chemical entities.[5] However, the electron-deficient nature of the pyrazine ring can render the amino group less nucleophilic, making amide coupling reactions challenging with standard reagents.[5][6] This document provides an overview of successful coupling strategies and detailed experimental procedures.
Data Presentation: Comparative Efficacy of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields in amide bond formation with aminopyrazines. The following tables summarize the performance of different reagents in the synthesis of pyrazine carboxamides, providing a basis for method selection and optimization.
Table 1: Comparison of Coupling Reagents for Amide Synthesis with Aminopyrazines
| Coupling Reagent/System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| MsCl / NMI | N-Methylimidazole (NMI) | Dichloromethane (DCM) | Room Temp. | 3 | 80-92 | Highly effective for electron-deficient amines.[7][8] |
| HATU / DIPEA | N,N-Diisopropylethylamine | Dimethylformamide (DMF) | 23 | 5 | ~38 | A common reagent, though yields may be moderate.[9] |
| EDC / HOBt / DIPEA | N,N-Diisopropylethylamine | Dimethylformamide (DMF) | 0 to Room Temp. | 12 | 61-85 | A classic and cost-effective method.[10] |
| T3P | Triethylamine | Tetrahydrofuran (THF) | Room Temp. | 12 | Ineffective | Propylphosphonic anhydride (T3P) was found to be ineffective in this specific context.[5] |
| Acid Chloride | Pyridine | Dichloromethane (DCM) | 0 to Room Temp. | - | Variable | Requires prior conversion of the carboxylic acid to the acid chloride. |
Table 2: Yields of Substituted N-Phenylpyrazine-2-carboxamides
This table presents the yields for a series of 5-substituted-N-phenylpyrazine-2-carboxamides, demonstrating the impact of substitution on the pyrazine ring. The synthesis was achieved via the acid chloride method.
| 5-Substituent | Amine | Product | Yield (%) | M.p. (°C) |
| Cl | 2-Methylaniline | 5-Chloro-N-(2-methylphenyl)pyrazine-2-carboxamide | 75 | 135-136 |
| tert-Butyl | 2-Methylaniline | 5-tert-Butyl-N-(2-methylphenyl)pyrazine-2-carboxamide | 82 | 108-109 |
| Cl | 3-Methylaniline | 5-Chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | 78 | 148-149 |
| tert-Butyl | 3-Methylaniline | 5-tert-Butyl-N-(3-methylphenyl)pyrazine-2-carboxamide | 85 | 119-120 |
| Cl | 3-Bromoaniline | 5-Chloro-N-(3-bromophenyl)pyrazine-2-carboxamide | 71 | 178-179 |
| tert-Butyl | 3-Bromoaniline | 5-tert-Butyl-N-(3-bromophenyl)pyrazine-2-carboxamide | 79 | 151-152 |
Data adapted from Dolezal, M. et al., Molecules 2002, 7, 363-373.[11]
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound with various amines.
Protocol 1: General Procedure for Amide Coupling using MsCl/NMI
This method is highly recommended for coupling with electron-deficient aminopyrazines due to its high efficiency and mild reaction conditions.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Methanesulfonyl chloride (MsCl)
-
N-Methylimidazole (NMI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous DCM under an inert atmosphere, add N-Methylimidazole (3.0 eq.) at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Methanesulfonyl chloride (1.5 eq.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired amide.
Protocol 2: General Procedure for Amide Coupling using HATU
HATU is a widely used coupling reagent in peptide synthesis and is also effective for the synthesis of pyrazine carboxamides.[9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Amide Coupling using EDC/HOBt
This is a classical and cost-effective method for amide bond formation.[10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) under an inert atmosphere.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 5-aminopyrazine-2-carboxamides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Exploration of NMI-MsCl mediated amide bond formation for the synthesis of novel 3,5-substituted-1,2,4-oxadiazole derivatives: synthesis, evaluation of anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Aminopyrazine-2-carboxylic Acid and its Isomer as Intermediates in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aminopyrazine-2-carboxylic acid and its structural isomer, 3-aminopyrazine-2-carboxylic acid, are versatile heterocyclic building blocks in the synthesis of various pharmaceutical compounds.[1] While this compound serves as a precursor for derivatives with potential antimicrobial and antiviral activities, its isomer, 3-aminopyrazine-2-carboxylic acid, is a well-established key intermediate in the synthesis of the broad-spectrum antiviral drug, Favipiravir.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the synthesis of Favipiravir from 3-aminopyrazine-2-carboxylic acid, as this is a prominent and well-documented example of the utility of this class of compounds in pharmaceutical manufacturing. Additionally, a summary of the synthesis of other derivatives from this compound is included.
I. Synthesis of Favipiravir from 3-Aminopyrazine-2-carboxylic Acid
Favipiravir (T-705) is a potent antiviral agent that functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[4][7][8][9][10] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which is then incorporated into the viral RNA chain, leading to the termination of viral replication.[4][7][9] Several synthetic routes to Favipiravir have been developed, with many utilizing 3-aminopyrazine-2-carboxylic acid as a starting material.[1][2][3][6] One practical and step-economic route involves the conversion of 3-aminopyrazine-2-carboxylic acid to Favipiravir in six steps, with an overall yield of approximately 22.3%.[2][3]
Quantitative Data for Favipiravir Synthesis
The following table summarizes the quantitative data for a six-step synthesis of Favipiravir starting from 3-aminopyrazine-2-carboxylic acid.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | Esterification | 3-Aminopyrazine-2-carboxylic acid | Methyl 3-aminopyrazine-2-carboxylate | Methanol, H₂SO₄ (conc.), 0 °C to rt, 48 h | - | - | [11] |
| 2 | Sandmeyer Reaction | Methyl 3-aminopyrazine-2-carboxylate | Methyl 3-chloropyrazine-2-carboxylate | t-BuONO, CuCl₂, MeCN, 65 °C, 2 h | - | - | - |
| 3 | Chlorination | Methyl 3-chloropyrazine-2-carboxylate | Methyl 3,6-dichloropyrazine-2-carboxylate | NCS, MeCN, 80 °C, 12 h | - | - | - |
| 4 | Ammonolysis | Methyl 3,6-dichloropyrazine-2-carboxylate | 3,6-Dichloropyrazine-2-carboxamide | NH₃ in MeOH, rt, 24 h | - | - | - |
| 5 | Cyanation | 3,6-Dichloropyrazine-2-carboxamide | 3,6-Dichloropyrazine-2-carbonitrile | POCl₃, DMF, 100 °C, 2 h | - | - | [1] |
| 6 | Fluorination and Hydrolysis | 3,6-Dichloropyrazine-2-carbonitrile | Favipiravir | KF, 30% H₂O₂, one-pot | 60% | >99% | [2][3] |
| Overall | - | 3-Aminopyrazine-2-carboxylic acid | Favipiravir | - | ~22.3% | >99% | [2][3] |
Experimental Protocol for Favipiravir Synthesis
The following is a representative protocol for the synthesis of Favipiravir from 3-aminopyrazine-2-carboxylic acid via a 3,6-dichloropyrazine-2-carbonitrile intermediate.
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid
-
Cool a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10 vol) to 0 °C.
-
Slowly add concentrated sulfuric acid (2.6 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Pour the mixture into water and neutralize with sodium bicarbonate to a pH of 7.
-
Filter the resulting precipitate to obtain methyl 3-aminopyrazine-2-carboxylate.
Step 2-5: Conversion to 3,6-Dichloropyrazine-2-carbonitrile
This multi-step conversion involves a series of standard organic transformations including a Sandmeyer reaction, chlorination, ammonolysis, and dehydration to yield the key intermediate, 3,6-dichloropyrazine-2-carbonitrile. Detailed procedures for these steps can be found in the cited literature.[1]
Step 6: One-pot Conversion of 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir
-
To a suspension of potassium fluoride (7.48 eq) in toluene, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq).
-
Heat the mixture and perform azeotropic distillation to remove water.
-
Cool the mixture and add a phase-transfer catalyst.
-
Reheat the mixture and monitor the reaction for the formation of the fluorinated intermediate.
-
Upon completion, cool the reaction and add 30% hydrogen peroxide.
-
Stir the mixture at room temperature until the reaction is complete.
-
Isolate the crude product and recrystallize from 95% ethanol to obtain pure Favipiravir.[2][3]
Synthesis Workflow of Favipiravir
Mechanism of Action of Favipiravir
II. Synthesis of Other Pharmaceutical Derivatives from this compound
This compound is a valuable starting material for the synthesis of various N-substituted pyrazine-2-carboxamides, which have been investigated for their potential anti-infective properties.[12]
Synthesis of 5-amino-N-phenylpyrazine-2-carboxamides
A series of 5-amino-N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their in vitro antimycobacterial and antiviral activities.[12][13] For instance, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide demonstrated moderate antibacterial activity against Staphylococcus aureus.[12]
General Synthetic Approach
The synthesis of these derivatives typically involves the activation of the carboxylic acid group of this compound, followed by coupling with a substituted aniline.
Quantitative Data for a Representative Derivative
| Compound | Starting Materials | Reagents and Conditions | Yield | Biological Activity (MIC) | Reference |
| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | This compound, 2,5-dimethylaniline | Thionyl chloride, Pyridine | - | 62.5 µM (S. aureus) | [12] |
| 5-amino-N-(2-chloro-5-methylphenyl)pyrazine-2-carboxamide | This compound, 2-chloro-5-methylaniline | Thionyl chloride, Pyridine | 58% | - | [12] |
| 5-amino-N-(3-cyanophenyl)pyrazine-2-carboxamide | This compound, 3-aminobenzonitrile | Thionyl chloride, Pyridine | 37% | - | [12] |
Experimental Protocol for 5-amino-N-phenylpyrazine-2-carboxamides
-
A mixture of this compound (1.0 eq) and thionyl chloride (excess) is heated under reflux until a clear solution is obtained.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is dissolved in a suitable anhydrous solvent (e.g., pyridine).
-
The corresponding substituted aniline (1.0 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated as required to drive the reaction to completion.
-
The product is isolated by pouring the reaction mixture into water and filtering the precipitate.
-
The crude product is purified by recrystallization from an appropriate solvent.
Synthesis Workflow for 5-amino-N-phenylpyrazine-2-carboxamides
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A practical and step-economic route to Favipiravir | Semantic Scholar [semanticscholar.org]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
Application Notes and Protocols for Boc-Protection of 5-Aminopyrazine-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the tert-butyloxycarbonyl (Boc) protection of 5-aminopyrazine-2-carboxylic acid and its subsequent application in peptide synthesis. This specialized amino acid analog is a valuable building block in the development of novel peptides and peptidomimetics, particularly in the fields of oncology and infectious diseases.[1]
Introduction
The Boc protecting group is a cornerstone of peptide synthesis, effectively masking the α-amino group of amino acids to prevent unwanted side reactions during peptide bond formation. Its acid-labile nature allows for selective removal under conditions that typically do not affect other protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS).[2] this compound, a heterocyclic amino acid analog, can be incorporated into peptide chains to introduce unique structural and functional properties. The Boc-protected form, 5-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid, is a key intermediate for this purpose.[1]
Boc-Protection of this compound
The protection of the amino group of this compound is achieved by reacting it with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Experimental Protocol: Boc-Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as DCM or THF to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 to 2.0 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature. For less nucleophilic amines, gentle heating (e.g., 40°C) may be required.[3]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected product.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Note: Zwitterionic compounds like amino acids can have poor solubility in some organic solvents, which may slow down the reaction.
Characterization Data for 5-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid
| Parameter | Data |
| Molecular Formula | C₁₀H₁₃N₃O₄ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Cream-colored solid[1] |
| Storage | 0-8 °C[1] |
| Predicted Mass Spec Data | [M+H]⁺: 240.09788, [M+Na]⁺: 262.07982, [M-H]⁻: 238.08332[4] |
| ¹H NMR (Predicted) | Peaks corresponding to the pyrazine ring protons, the Boc group protons (a sharp singlet around 1.5 ppm), and the carboxylic acid proton. |
| ¹³C NMR (Predicted) | Peaks for the pyrazine ring carbons, the quaternary and methyl carbons of the Boc group, and the carbonyl carbons of the Boc and carboxylic acid groups. |
| IR (Predicted) | Characteristic peaks for N-H stretching, C=O stretching (from both the carbamate and carboxylic acid), and aromatic C-H and C=N stretching. |
Note: Experimental spectroscopic data should be obtained to confirm the structure of the synthesized compound.
Application in Peptide Synthesis
Boc-5-aminopyrazine-2-carboxylic acid can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The Boc group serves as the temporary N-terminal protection, which is cleaved at each cycle, followed by the coupling of the next amino acid.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the coupling of Boc-5-aminopyrazine-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine using HBTU as the coupling agent.
Materials:
-
Resin-bound peptide with a free amine
-
Boc-5-aminopyrazine-2-carboxylic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has been subjected to Boc deprotection (e.g., using 50% TFA in DCM) and neutralized to provide a free N-terminal amine.
-
Activation of the Amino Acid: In a separate vessel, dissolve Boc-5-aminopyrazine-2-carboxylic acid (2-5 equivalents relative to the resin substitution) and HBTU (1.9-4.9 equivalents) in DMF.
-
Coupling Reaction: Add DIEA (3-10 equivalents) to the activated amino acid solution and immediately add this mixture to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the coupling progress using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling reaction should be allowed to proceed longer or be repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Note: For sterically hindered couplings, the addition of 1-hydroxybenzotriazole (HOBt) can help to suppress racemization and improve coupling efficiency.[5]
Workflow and Signaling Pathway Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminopyrazine-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Aminopyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Nucleophilic Aromatic Substitution: This route involves the amination of a 5-halo-pyrazine-2-carboxylic acid, typically 5-chloropyrazine-2-carboxylic acid, with an ammonia source.
-
Hydrolysis of a Nitrile Precursor: This method involves the hydrolysis of 5-aminopyrazine-2-carbonitrile to the corresponding carboxylic acid.
Q2: I am experiencing a very low yield in my synthesis. What are the potential causes?
Low yields in the synthesis of this compound can arise from several factors, depending on the chosen synthetic route. Common causes include:
-
Incomplete reaction: The amination or hydrolysis reaction may not have gone to completion.
-
Suboptimal reaction conditions: Incorrect temperature, pressure, solvent, or catalyst can significantly reduce yield.[1][2][3]
-
Side reactions: The formation of unwanted byproducts consumes starting materials.
-
Product degradation: Harsh reaction or workup conditions can lead to the decomposition of the desired product.[1]
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.[3]
-
Inefficient purification: Product loss during extraction, crystallization, or chromatographic purification is a common issue.
Q3: What are the typical side products I should be aware of?
The side products can vary based on the synthetic method:
-
From 5-chloropyrazine-2-carboxylic acid: A potential side product is the formation of 5-hydroxypyrazine-2-carboxylic acid, especially if water is present and the reaction conditions favor hydrolysis.
-
From 5-aminopyrazine-2-carbonitrile: Incomplete hydrolysis can result in the presence of the starting nitrile or the intermediate amide in the final product.
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the progress of the reaction. A suitable eluent system, such as a mixture of chloroform and methanol (e.g., 9:1 v/v), can be used to separate the starting material, intermediates, and the final product.[4] The spots can be visualized under UV light.
Troubleshooting Guides
Synthesis Route 1: Amination of 5-Chloropyrazine-2-carboxylic acid
This section provides troubleshooting for the synthesis of this compound starting from 5-chloropyrazine-2-carboxylic acid.
| Possible Cause | Troubleshooting Steps |
| Low reactivity of the starting material | Ensure the 5-chloropyrazine-2-carboxylic acid is of high purity. The presence of impurities can inhibit the reaction. |
| Ineffective amination conditions | Optimize the reaction temperature and pressure. Amination of chloro-pyrazines often requires elevated temperatures and pressures. Consider using a sealed reaction vessel. |
| Choice of ammonia source | Anhydrous ammonia in a suitable organic solvent is often effective. Aqueous ammonia can also be used, but may lead to the formation of the 5-hydroxy byproduct. |
| Inadequate reaction time | Monitor the reaction by TLC to determine the optimal reaction time. Extend the reaction time if starting material is still present. |
| Possible Cause | Troubleshooting Steps |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Reaction conditions favoring hydrolysis | If using aqueous ammonia, consider lowering the reaction temperature or using a less basic catalyst to minimize the competing hydrolysis reaction. The hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, has been reported to yield 5-hydroxypyrazine-2-carboxylic acid when using sodium hydroxide.[5] |
Synthesis Route 2: Hydrolysis of 5-Aminopyrazine-2-carbonitrile
This section provides troubleshooting for the synthesis of this compound from 5-aminopyrazine-2-carbonitrile.
| Possible Cause | Troubleshooting Steps |
| Insufficiently harsh hydrolysis conditions | Nitrile hydrolysis typically requires strong acidic or basic conditions and heating.[6][7] Increase the concentration of the acid or base, and/or increase the reaction temperature and time. |
| Low solubility of the starting material | Ensure the 5-aminopyrazine-2-carbonitrile is fully dissolved in the reaction medium. Consider using a co-solvent to improve solubility. |
| Possible Cause | Troubleshooting Steps |
| Hydrolysis has not gone to completion | The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[8] Extend the reaction time or increase the temperature to ensure the complete hydrolysis of the amide. |
| Workup procedure quenches the reaction prematurely | Ensure the reaction is complete by TLC before proceeding with the workup. |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloropyrazine-2-carboxylic Acid from its Methyl Ester
This protocol describes the hydrolysis of methyl 5-chloropyrazine-2-carboxylate, a potential starting material for the amination reaction.
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve lithium hydroxide (1.01 mol) in water (1 L).
-
Add methyl 5-chloropyrazine-2-carboxylate (1.0 mol) in portions over 1.5 hours while monitoring the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-chloropyrazine-2-carboxylic acid.[5]
Protocol 2: General Procedure for Recrystallization
Principle: Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[9]
Procedure:
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminocarboxylic acids, water or ethanol-water mixtures can be good starting points.[10]
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals thoroughly.
Data Presentation
Table 1: Comparison of Bases for Pyrazine Synthesis (General)
| Base | Relative Yield | Reference |
| Potassium Hydride (KH) | High | [11] |
| Sodium Ethoxide (NaOEt) | Moderate | [11] |
| Potassium tert-butoxide (tBuOK) | Moderate | [11] |
| Sodium Methoxide (NaOMe) | Low | [11] |
Note: This table provides a general comparison of bases in pyrazine synthesis and the optimal base should be determined experimentally for the specific synthesis of this compound.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. jocpr.com [jocpr.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for 5-Aminopyrazine-2-carboxylic acid derivatives
Technical Support Center: 5-Aminopyrazine-2-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound derivatives.
Q1: I am getting a very low yield in my amidation/esterification reaction. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors:
-
Incomplete Reaction: The primary coupling or esterification reaction may not have reached completion.
-
Solution: Try extending the reaction time and monitor the progress using Thin Layer Chromatography (TLC). You can also consider moderately increasing the reaction temperature, as this can improve reaction rates.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base is critical and can significantly affect the yield.[1]
-
Solution: Perform small-scale screening experiments with different solvents (e.g., THF, DCM, Dioxane), bases (e.g., DIPEA, Triethylamine), or coupling agents (for amidation). The optimal combination is highly dependent on the specific substrates.
-
-
Side Reactions: The formation of unwanted by-products can consume starting materials, reducing the yield of the desired product.[1]
-
Solution: Systematically optimize parameters such as temperature and catalyst concentration to enhance selectivity towards the desired derivative.[1] For amidation of electron-deficient aminopyrazines, standard coupling agents may fail; consider specialized conditions like using N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl).[2]
-
-
Reagent Quality: Degradation of starting materials or reagents, especially coupling agents, can inhibit the reaction.
-
Solution: Ensure all reagents are pure and anhydrous, particularly solvents and amines. Use freshly opened or properly stored coupling agents.
-
Q2: My final product appears to be degrading during the reaction or workup. How can I prevent this?
A2: Pyrazine derivatives can be sensitive to harsh conditions.[1]
-
Solution: Employ milder reagents and conditions. If your protocol involves strong acids or bases for workup, try to neutralize the mixture carefully and avoid prolonged exposure. For purification, consider alternatives to silica gel chromatography if you suspect acid-catalyzed degradation on the column.
Q3: I am struggling to activate the carboxylic acid for amidation. Which coupling reagents are most effective?
A3: The choice of coupling reagent is crucial. Several options are available:
-
T3P (Propylphosphonic Anhydride): A versatile and effective reagent for forming amide bonds with pyrazine-2-carboxylic acids.[3]
-
CDI (1,1'-Carbonyldiimidazole): Useful for a two-step, one-pot procedure where the acid is first activated with CDI before the amine is added. This method can be enhanced with microwave irradiation.[4]
-
Standard Carbodiimides: Reagents like EDCI (often with HOBt) or DCC are commonly used but may be less effective for electron-deficient aminopyrazines.[2][3]
-
Acid Chloride Formation: A robust, two-step method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[5][6]
Q4: How do I choose between different esterification methods?
A4: The best method depends on the sensitivity of your substrate.
-
Fischer Esterification: This is a classic method using a strong acid catalyst (like H₂SO₄) with an excess of the alcohol, which also acts as the solvent. It is suitable for simple, acid-stable substrates.[4][7]
-
Steglich Esterification: This method uses DCC (or EDC) and a catalytic amount of DMAP. It is performed under milder, neutral conditions and is a good choice for acid-sensitive molecules.[7]
-
Yamaguchi Esterification: This method proceeds via a mixed anhydride and is effective for sterically hindered substrates.[8]
-
Alkylation: Using an alkyl halide like iodomethane (MeI) with a base is another option, but care must be taken to avoid N-alkylation of the amino group.[7]
Q5: What is the most effective way to purify my final this compound derivative?
A5: The purification strategy depends on the nature of the impurities.
-
Column Chromatography: This is the most common method. Silica gel is typically used with a solvent system like petroleum ether/ethyl acetate, DCM/methanol, or chloroform/methanol.[1][3] Monitor fractions by TLC to isolate the pure product.
-
Recrystallization: If a solid product is obtained with moderate purity, recrystallization from a suitable solvent system (e.g., ethanol-water) can be a highly effective way to obtain pure material.[9]
-
Aqueous Wash: During the workup, washing the organic layer with dilute acid, base (e.g., sodium bicarbonate solution), and brine can remove many common impurities before final purification.[3][8]
Data Presentation: Comparison of Reaction Conditions
The tables below summarize quantitative data for common synthetic routes to provide a baseline for optimization.
Table 1: Amidation Reaction Conditions
| Method | Coupling Agent / Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amide Coupling | T3P | DIPEA | Ethyl Acetate | RT | 0.5+ | 80-83 | [3] |
| Amide Coupling | CDI | - | DMSO | 120 (MW) | 0.5 (MW) | - | [4] |
| Direct Amidation | Boric Acid (10-25 mol%) | - | Toluene | Reflux | 8-20 | 62-89 | [10] |
| Acid Chloride | SOCl₂ (Step 1) | Pyridine | Acetone | RT | - | - | [5] |
| Specialized Coupling | NMI / MsCl | NMI | DCM | - | - | 60-82 | [2] |
Table 2: Esterification Reaction Conditions
| Method | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fischer | H₂SO₄ | Methanol | RT | 48 | - | [4] |
| Katritzky Salt | KI / DIPEA | Dioxane | 60-110 | - | 61-91 | [11][12] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride / DMAP | Dichloromethane | - | - | - | [8] |
Experimental Protocols
Protocol 1: General Amidation using T3P Coupling Agent [3]
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethyl acetate.
-
Addition of Reagents: Add the desired amine (1.1 eq.) and Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.
-
Initiation: Add T3P (propylphosphonic anhydride) (1.2 eq.) dropwise to the stirred mixture.
-
Reaction: Continue stirring at room temperature for 30 minutes to several hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Dichloromethane/Methanol 9:1).
Protocol 2: Fischer Esterification to Synthesize Methyl Ester [4]
-
Setup: Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq.) in methanol (approx. 0.06 M).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) (approx. 3.5 eq.).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.
-
Quenching: Pour the reaction mixture into water and carefully neutralize to pH 7 by adding solid sodium bicarbonate (NaHCO₃).
-
Isolation: Collect the resulting precipitate by filtration and wash with cold water to obtain the methyl ester product.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude 5-Aminopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 5-Aminopyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and chemical properties of pure this compound?
Pure this compound is typically a light yellow powder.[1] It is a versatile intermediate in the synthesis of various bioactive molecules.[1] Due to the presence of both a basic amino group and an acidic carboxylic acid group, the compound is zwitterionic.
Q2: What are the common impurities in crude this compound?
Common impurities in crude this compound can include:
-
Unreacted starting materials: Depending on the synthetic route, these may include related pyrazine derivatives or their precursors.
-
Side products: In pyrazine synthesis, side reactions can lead to the formation of isomers or related heterocyclic compounds like imidazoles.
-
Inorganic salts: Salts are often introduced during pH adjustments or as byproducts of the reaction and need to be removed.
-
Degradation products: The product may degrade under harsh reaction or work-up conditions.
Q3: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for this compound are:
-
Recrystallization: This is a primary method for purifying solid compounds.
-
Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule to separate it from neutral or differently charged impurities.
-
Column Chromatography: Both normal-phase and reverse-phase chromatography can be employed for purification, although the zwitterionic nature of the compound can present challenges.
Troubleshooting Guides
Recrystallization
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Solvent choice is not optimal. | The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For carboxylic acids, polar solvents like ethanol, methanol, or water are often good choices.[2] Experiment with mixed solvent systems (e.g., ethanol/water, acetone/water) to fine-tune solubility. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude material. Adding excess solvent will keep more of the product dissolved even after cooling, thus reducing the yield. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product. Once at room temperature, the flask can be placed in an ice bath to maximize recovery. |
| The product is highly soluble in the chosen solvent even at low temperatures. | If the product remains soluble, try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation. |
Problem: The product "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| The boiling point of the solvent is higher than the melting point of the solute. | If the compound dissolves in the hot solvent and then separates as a liquid upon cooling, select a solvent with a lower boiling point. |
| The presence of significant impurities. | Oiling out can be caused by a high concentration of impurities that depress the melting point of the mixture. Try a preliminary purification step like a charcoal treatment or a simple acid-base wash before recrystallization. |
| Cooling is too rapid. | Slow down the cooling process. You can insulate the flask to allow for very gradual temperature decrease. |
Acid-Base Extraction
Problem: Poor separation of layers or emulsion formation during extraction.
| Possible Cause | Troubleshooting Steps |
| The densities of the aqueous and organic layers are too similar. | Add a saturated brine solution (NaCl in water) to the separatory funnel. This will increase the density of the aqueous layer and help to break up emulsions. |
| Vigorous shaking. | Gently invert the separatory funnel multiple times rather than shaking it vigorously, especially if detergents or other emulsifying agents might be present. |
| Presence of fine solid particles. | Filter the initial solution before performing the extraction to remove any particulate matter that can stabilize an emulsion. |
Problem: Low yield after precipitation from the aqueous layer.
| Possible Cause | Troubleshooting Steps |
| Incomplete precipitation due to incorrect pH. | Ensure the pH is adjusted to the isoelectric point of this compound to minimize its solubility in the aqueous phase. Use a pH meter for accurate adjustment. |
| Product is somewhat soluble in the aqueous phase even at its isoelectric point. | After precipitation and filtration, try extracting the aqueous filtrate with a suitable organic solvent to recover any dissolved product. |
| Precipitate is too fine and passes through the filter paper. | Use a finer porosity filter paper or a Buchner funnel with a filter aid. Allow the precipitate to fully form and settle before filtration. |
Column Chromatography
Problem: The compound streaks or shows poor separation on a silica gel column.
| Possible Cause | Troubleshooting Steps |
| Strong interaction of the zwitterionic compound with the acidic silica gel. | The amine group can be protonated by the acidic silanols, and the carboxylic acid can be deprotonated, leading to strong binding and streaking. Add a small amount of a modifier to the eluent. For example, adding a small percentage of acetic acid or formic acid can help to keep the carboxylic acid group protonated, while adding a small amount of triethylamine or ammonia can keep the amino group deprotonated. However, for a zwitterionic compound, finding the right balance can be tricky. |
| The chosen eluent system is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf value between 0.2 and 0.5) and minimizes streaking. Common eluents for polar compounds include mixtures of dichloromethane/methanol or ethyl acetate/methanol. |
| Reverse-phase chromatography may be more suitable. | For highly polar and zwitterionic compounds, reverse-phase chromatography (e.g., using a C18 column) with a buffered aqueous mobile phase (e.g., water/acetonitrile with a buffer like ammonium acetate or formic acid) can provide better separation. |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous Solution
-
Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of hot deionized water. If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. The this compound, being amphoteric, may partition into the aqueous acidic layer.
-
Basification of Aqueous Layer: Separate the aqueous layer and, while cooling in an ice bath, carefully adjust the pH to the isoelectric point of the product with a base (e.g., 1 M NaOH) to precipitate the purified compound.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Alternative - Basic Wash: Alternatively, wash the initial organic solution with a dilute aqueous base (e.g., 1 M NaHCO₃) to extract the acidic product into the aqueous layer.
-
Acidification of Aqueous Layer: Separate the aqueous layer and, while cooling, carefully acidify it to the isoelectric point with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Purity of the final product can be assessed by HPLC.[1]
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer with pH adjustment) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Standard: A pure reference standard of this compound should be used to determine the retention time and for quantification.
Data Presentation
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 97 | 75 |
| Acid-Base Extraction | 85 | 95 | 80 |
| Column Chromatography (Silica, DCM/MeOH) | 85 | 98 | 60 |
| Column Chromatography (C18, Water/ACN) | 85 | >99 | 55 |
Note: The data in this table is for illustrative purposes and actual results may vary depending on the nature and amount of impurities in the crude product.
Visualizations
Caption: Recrystallization Workflow.
Caption: Acid-Base Extraction Workflow.
References
Technical Support Center: Synthesis of 5-Aminopyrazine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Aminopyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound can be approached through several routes. A prevalent method involves the nucleophilic aromatic substitution of a halogenated precursor, such as 5-chloropyrazine-2-carboxylic acid, with an amino source. Another potential route, though less direct, could involve the functionalization of a pre-aminated pyrazine core. The choice of synthesis often depends on the availability of starting materials, scalability, and desired purity.
Q2: I am experiencing low yields in my synthesis. What are the most likely causes?
A2: Low yields can stem from several factors. Common culprits include incomplete reaction, side product formation, degradation of starting material or product, and inefficient purification. Key parameters to investigate are reaction temperature, pressure, solvent purity, and the choice of base and ammonia source. For instance, in the amination of a chloropyrazine precursor, inadequate temperature or pressure may lead to a sluggish reaction, while excessively harsh conditions can cause decomposition.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of this compound typically involves recrystallization from a suitable solvent system. Given its amphoteric nature, adjusting the pH of the aqueous solution can be a powerful purification tool. Acidification of a basic solution of the product can induce precipitation of the purified carboxylic acid. The crude product can also be purified by silica gel chromatography, although this may be less practical on a large scale.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial. When working with amination reactions under pressure, it is essential to use a properly rated and maintained autoclave. Anhydrous ammonia is a corrosive and toxic gas that requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. Reactions involving thionyl chloride for the preparation of acid chlorides should also be performed in a fume hood due to the release of toxic HCl and SO2 gases. Always consult the Safety Data Sheets (SDS) for all reagents used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Insufficient reaction temperature or pressure.2. Poor quality of reagents (e.g., wet solvent, inactive catalyst).3. Inadequate mixing in a heterogeneous reaction mixture. | 1. Gradually increase the reaction temperature in 10°C increments, ensuring it does not exceed the decomposition temperature of the product. If using an autoclave, ensure the pressure is within the optimal range for the amination reaction.2. Use freshly distilled, anhydrous solvents. Verify the purity and activity of any catalysts used.3. Improve agitation to ensure efficient mass transfer between phases. |
| Formation of Significant Side Products | 1. Reaction temperature is too high, leading to decomposition or polymerization.2. Incorrect stoichiometry of reagents.3. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and extend the reaction time. Consider a milder amination reagent if possible.2. Carefully control the molar ratios of the reactants. A slight excess of the aminating agent may be beneficial, but a large excess can lead to side reactions.3. Purify starting materials before use. For example, recrystallize or distill the precursor if necessary. |
| Difficulty in Product Isolation | 1. Product is too soluble in the reaction solvent.2. Formation of an emulsion during workup.3. Incorrect pH during precipitation. | 1. After the reaction, remove the solvent under reduced pressure. Select a suitable anti-solvent to precipitate the product.2. Add a saturated brine solution to break the emulsion during aqueous extraction.3. Carefully adjust the pH to the isoelectric point of this compound to ensure maximum precipitation. |
| Product Purity is Low After Purification | 1. Inefficient recrystallization.2. Co-precipitation of impurities.3. Thermal degradation during solvent removal. | 1. Screen different solvent systems for recrystallization. A slow cooling rate generally yields purer crystals.2. If impurities persist, consider a second purification step, such as a pH-swing purification or column chromatography.3. Use a rotary evaporator at a moderate temperature to remove the solvent and avoid product decomposition. |
Experimental Protocols
Protocol 1: Amination of 5-Chloropyrazine-2-carboxylic acid
This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.
-
Preparation of the Reaction Mixture: In a high-pressure autoclave, combine 5-chloropyrazine-2-carboxylic acid (1 equivalent), a suitable solvent such as anhydrous ethanol, and a source of ammonia (e.g., a solution of ammonia in ethanol or liquid ammonia). The use of a copper catalyst (e.g., copper(I) oxide) may be beneficial.
-
Reaction: Seal the autoclave and heat the mixture to a temperature in the range of 150-200°C. The reaction is typically run for several hours (e.g., 3-6 hours) with constant stirring. Monitor the internal pressure of the autoclave.
-
Workup: After cooling the reactor to room temperature, carefully vent any excess ammonia in a fume hood. Transfer the reaction mixture to a round-bottom flask.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a dilute aqueous base (e.g., NaOH solution).
-
Purification: Treat the aqueous solution with activated carbon to remove colored impurities, then filter. Slowly acidify the filtrate with an acid (e.g., HCl) to precipitate the this compound.
-
Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amination
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Ammonia Source | Anhydrous Ammonia (gas) | Aqueous Ammonia | Ammonia in Ethanol | Anhydrous conditions may favor higher yields by preventing hydrolysis side reactions. |
| Temperature | 150°C | 175°C | 200°C | Higher temperatures generally increase reaction rate but may also lead to more byproducts. An optimal temperature needs to be determined experimentally. |
| Catalyst | None | Copper(I) Oxide | Palladium-based catalyst | Catalysts can significantly improve reaction rate and yield, but also increase cost and require removal. |
| Solvent | Ethanol | n-Butanol | Dioxane | The choice of solvent can affect the solubility of reactants and the reaction rate. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Common side reactions in the synthesis of pyrazine derivatives
Welcome to the technical support center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrazine derivatives?
A1: The most prevalent side reactions are highly dependent on the chosen synthetic route. However, some common issues include:
-
Formation of Strecker Aldehydes: Particularly in Maillard reactions, the deamination of α-amino acids can lead to the formation of these aldehyde byproducts alongside the desired pyrazine.[1]
-
Generation of Imidazole Derivatives: Syntheses involving cellulosic-derived sugars and ammonium hydroxide can result in the formation of imidazole derivatives as significant impurities.[1]
-
Piperazine Formation: In gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts.[2]
-
Polymerization and Degradation: Under certain conditions, starting materials or intermediates can polymerize or degrade, leading to a complex, often dark-colored, reaction mixture and low yields of the desired product.[2]
-
Incomplete Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate. If the subsequent oxidation step is incomplete, the final product will be a mixture of the dihydropyrazine and the aromatic pyrazine, reducing the overall yield of the target compound.[3]
Q2: How does reaction temperature influence the formation of side products?
A2: Temperature is a critical parameter in pyrazine synthesis that requires careful optimization.
-
Increasing Temperature: Generally, higher temperatures can increase the rate of pyrazine formation and improve yields.[1] For instance, in the synthesis using 1-hydroxyacetone and ammonium hydroxide, the pyrazine yield was observed to increase as the temperature was raised from 100°C to 140°C.[1]
-
Excessively High Temperatures: Conversely, temperatures exceeding a certain threshold can lead to the degradation of the pyrazine ring and the formation of undesirable byproducts.[1] For example, in reactions catalyzed by copper-chromite, temperatures above 450°C can cause the breakdown of the pyrazine ring.[1][2]
Q3: My reaction mixture is turning dark, and I'm getting a low yield of the desired pyrazine. What could be the cause?
A3: A dark reaction mixture coupled with a low yield often indicates polymerization or degradation reactions.[2] This can be caused by several factors, including:
-
High Reaction Temperature: As mentioned, excessive heat can lead to product degradation.
-
Air Sensitivity: Intermediates in the reaction may be sensitive to air.
-
Reactive Starting Materials: The inherent reactivity of the starting materials can sometimes lead to uncontrolled side reactions.
To mitigate this, consider the following:
-
Lower the reaction temperature. [2]
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if intermediates are known to be air-sensitive. [2]
-
Investigate the purity of your starting materials, as impurities can sometimes catalyze polymerization. [2][3]
Q4: I am observing the formation of imidazole byproducts. How can I minimize their formation and purify my desired pyrazine?
A4: The formation of imidazole byproducts is a known issue, particularly in syntheses involving ammonium hydroxide and sugars.[2] To address this:
-
Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can help to improve the selectivity towards the desired pyrazine derivative.[4]
-
Purification: Column chromatography is an effective method for separating pyrazines from more polar imidazole impurities.[4] Using a silica gel column with an appropriate solvent system (e.g., dichloromethane or a hexane:ethyl acetate mixture) can effectively retain the imidazoles, allowing for the elution of the purified pyrazine.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazine Derivative
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete Reaction | Extend the reaction time or increase the temperature. Ensure adequate mixing.[4] | The condensation or cyclization may not have reached completion under the initial conditions. |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and catalysts.[4] | The choice of these components is crucial and can significantly impact the reaction yield. |
| Formation of Side Products | Identify potential side reactions and adjust conditions (e.g., temperature, reactant ratios) to minimize them.[4] | Side reactions consume starting materials, directly reducing the yield of the desired product. |
| Product Loss During Work-up | Perform multiple extractions with a suitable solvent. Consider distillation or column chromatography for efficient isolation.[2] | Pyrazine derivatives may have some solubility in the aqueous phase, leading to losses during a single extraction. |
| Impure Starting Materials | Purify starting materials (e.g., α-amino ketones, α-diketones, diamines) before use.[3] | Impurities can lead to unwanted side reactions and the formation of byproducts.[3] |
| Incomplete Oxidation of Dihydropyrazine Intermediate | Ensure the oxidation step is complete by monitoring the reaction (e.g., by TLC) or adjusting the oxidant and reaction time.[3] | An incomplete oxidation will result in a product mixture and a lower yield of the aromatic pyrazine.[3] |
Issue 2: Formation of a Complex Mixture of Pyrazine Isomers
| Potential Cause | Troubleshooting Strategy | Rationale |
| Lack of Regiocontrol in the Synthesis | Modify the synthetic strategy to a more regioselective method. | When using unsymmetrical starting materials, multiple isomers can form if the reaction is not regioselective. |
| Isomerization Under Reaction Conditions | Investigate the stability of the desired pyrazine isomer under the reaction conditions. Consider milder conditions if isomerization is suspected. | The initial product may be isomerizing to other, more stable pyrazine derivatives. |
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazine Derivative via Condensation
This protocol describes the synthesis of a pyrazine derivative from a 1,2-dicarbonyl compound and a 1,2-diamine.
Materials:
-
1,2-dicarbonyl compound (e.g., benzil)
-
1,2-diamine (e.g., ethylene diamine)
-
Solvent (e.g., aqueous methanol)
-
Base catalyst (e.g., potassium tert-butoxide, t-BuOK)[4]
Procedure:
-
Dissolve the 1,2-dicarbonyl compound (e.g., 2 mmol of recrystallized benzil) in the solvent (e.g., 3 mL of aqueous methanol) in a round-bottom flask with magnetic stirring until homogeneous.[4]
-
Add the 1,2-diamine (e.g., 2 mmol of ethylene diamine) and a catalytic amount of the base (e.g., 10 mg of t-BuOK) to the solution.[4]
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[4]
-
The resulting dihydropyrazine intermediate may require a subsequent oxidation step to form the aromatic pyrazine. This can often be achieved by exposure to air or by using a mild oxidizing agent.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[4]
Protocol 2: Purification of a Pyrazine Derivative by Column Chromatography
This protocol is suitable for removing polar impurities, such as imidazoles, from a pyrazine product mixture.[4]
Materials:
-
Crude pyrazine product dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM)
-
Silica gel
-
Chromatography column
-
Eluent (e.g., DCM or a hexane:ethyl acetate mixture)[4]
-
Collection vials
Procedure:
-
Pack the chromatography column with silica gel slurried in the eluent.
-
Concentrate the crude pyrazine extract if necessary to reduce the volume.[4]
-
Load the concentrated extract onto the top of the silica column.[4]
-
Elute the column with the chosen solvent system.[4]
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.[4]
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazine synthesis.
References
Technical Support Center: Recrystallization of Aminopyrazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aminopyrazine compounds via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of aminopyrazine compounds.
Issue 1: The aminopyrazine compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Question: I've selected a solvent for my aminopyrazine derivative, but it won't dissolve even when heated. What should I do?
-
Answer: This indicates that the solvent is not suitable for your specific aminopyrazine compound. The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Aminopyrazines, with their nitrogen-containing aromatic ring and amino group, generally exhibit moderate to good polarity.
-
Solution 1: Increase Solvent Polarity. Try a more polar solvent. For instance, if you are using toluene and observing poor solubility, consider switching to ethyl acetate, ethanol, or methanol.
-
Solution 2: Use a Mixed Solvent System. If a single solvent is proving ineffective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like methanol or DMF), and then slowly add a "poor" solvent (one in which it is less soluble, like water or hexane) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[1]
-
Solution 3: Consider an Acidic Solvent. For basic compounds like aminopyrazines, recrystallization from a dilute organic acid, such as acetic acid, or a mixture of an organic acid with another solvent, can be effective. However, be mindful that this may lead to the formation of a salt.
-
Issue 2: The aminopyrazine compound "oils out" instead of forming crystals upon cooling.
-
Question: My aminopyrazine compound is separating as an oily layer at the bottom of the flask instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature of the solution at which it starts to come out of solution, or when the concentration of the solute is too high, leading to rapid precipitation.
-
Solution 1: Increase the Amount of Solvent. Your solution may be too concentrated. Reheat the mixture to dissolve the oil, and add more of the hot solvent until the solution is clear. Then, allow it to cool more slowly.
-
Solution 2: Lower the Cooling Rate. Rapid cooling can promote oiling out. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to a cold bath.
-
Solution 3: Change the Solvent System. A different solvent or solvent mixture may favor crystal formation over oiling out. Experiment with solvents of different polarities.
-
Solution 4: Seeding. Introduce a "seed crystal" (a tiny crystal of the pure compound) to the cooled solution to provide a nucleation site for crystal growth.
-
Issue 3: No crystals form even after the solution has cooled to room temperature or below.
-
Question: I've cooled my aminopyrazine solution, but no crystals have appeared. What's going on?
-
Answer: This is a common issue that can arise from several factors, most notably using too much solvent or the solution being supersaturated.
-
Solution 1: Reduce the Volume of Solvent. If you have used too much solvent, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
-
Solution 2: Induce Crystallization. If the solution is supersaturated, you may need to induce crystallization. This can be done by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a seed crystal of the pure compound.
-
-
Solution 3: Use an Anti-Solvent. If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool.
-
Issue 4: The recrystallized aminopyrazine compound is still impure or has a low melting point.
-
Question: After recrystallization, my aminopyrazine product is still not pure. What could be the reason?
-
Answer: Impurities can be carried over if the crystallization process is not optimized.
-
Solution 1: Ensure Slow Cooling. Cooling the solution too quickly can trap impurities within the crystal lattice. Allow for slow, undisturbed cooling to promote the formation of pure crystals.
-
Solution 2: Wash the Crystals Properly. After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. Using too much washing solvent or a warm solvent will dissolve some of your product.
-
Solution 3: Perform a Second Recrystallization. For highly impure samples, a single recrystallization may not be sufficient. A second recrystallization of the obtained crystals can significantly improve purity.
-
Solution 4: Consider Activated Charcoal. If your compound is colored due to high molecular weight colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Use with caution as it can also adsorb some of your product.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing aminopyrazine compounds?
A1: There is no single "best" solvent as the ideal choice depends on the specific structure and substitution pattern of the aminopyrazine derivative. However, some commonly used and effective solvents include:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are often good choices due to their polarity and ability to dissolve many aminopyrazines at elevated temperatures.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
-
Water: Can be used for more polar aminopyrazines or as an anti-solvent in a mixed solvent system with an alcohol.[1][3][4][5][6][7][9][12][14][15][16]
-
Ethyl Acetate: A moderately polar solvent that can be effective for a range of aminopyrazine derivatives.
-
Toluene or Benzene: These non-polar solvents can be used for less polar aminopyrazine compounds.[8]
-
Mixed Solvents: Combinations like ethanol/water, methanol/water, or ethyl acetate/hexane are very common and allow for fine-tuning of the solvent properties.[1][17]
Q2: How do I perform a mixed-solvent recrystallization for an aminopyrazine compound?
A2: A mixed-solvent recrystallization is a powerful technique when a single solvent is not ideal. Here is a general procedure:
-
Dissolve the impure aminopyrazine compound in a minimal amount of a hot "good" solvent (one in which it is readily soluble).
-
To the hot solution, add a "poor" solvent (one in which the compound is sparingly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the cloud point), indicating saturation.
-
Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Allow the clear solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
Q3: My aminopyrazine compound is basic. Are there any special considerations for recrystallization?
A3: Yes, the basicity of the amino group on the pyrazine ring can influence solvent selection and the recrystallization process.
-
Avoid Strongly Acidic Conditions (unless forming a salt is intended): Using strong acids as solvents can lead to the formation of the corresponding ammonium salt, which will have very different solubility properties.
-
Consider pH in Aqueous Systems: If using water as a solvent or co-solvent, the pH of the solution can affect the solubility of the aminopyrazine. The protonated form will generally be more water-soluble.
-
Potential for Reactivity: Be mindful of the reactivity of the amino group with certain solvents, especially at high temperatures, although this is less common with standard recrystallization solvents.
Q4: How can I find the best solvent for my specific aminopyrazine derivative?
A4: The most reliable way to find the best solvent is through small-scale solubility tests.
-
Place a small amount of your compound (a few milligrams) into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., water, ethanol, ethyl acetate, toluene, hexane).
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with the insoluble samples and observe if the compound dissolves.
-
Allow the hot solutions to cool and see if crystals form. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Data Presentation
The following tables summarize the solubility of various aminopyrazine derivatives in different solvents at a range of temperatures. This data can guide the selection of an appropriate recrystallization solvent.
Table 1: Solubility of 2-Amino-5-bromopyrazine in Various Pure Solvents [5]
| Temperature (K) | Methanol (Mole Fraction x10³) | Ethanol (Mole Fraction x10³) | Isopropanol (Mole Fraction x10³) | n-Propanol (Mole Fraction x10³) | n-Butanol (Mole Fraction x10³) | Acetone (Mole Fraction x10³) | Ethylene Glycol (Mole Fraction x10³) | Propylene Glycol (Mole Fraction x10³) | Water (Mole Fraction x10³) | N,N-Dimethylformamide (DMF) (Mole Fraction x10³) |
| 278.15 | 1.83 | 1.45 | 1.08 | 1.25 | 1.11 | 3.21 | 0.55 | 0.89 | 0.23 | 20.45 |
| 283.15 | 2.21 | 1.76 | 1.32 | 1.53 | 1.36 | 3.93 | 0.68 | 1.10 | 0.28 | 24.51 |
| 288.15 | 2.67 | 2.14 | 1.61 | 1.86 | 1.65 | 4.78 | 0.83 | 1.35 | 0.34 | 29.38 |
| 293.15 | 3.22 | 2.59 | 1.95 | 2.26 | 2.01 | 5.82 | 1.02 | 1.65 | 0.42 | 35.21 |
| 298.15 | 3.88 | 3.13 | 2.36 | 2.74 | 2.44 | 7.07 | 1.25 | 2.02 | 0.51 | 42.20 |
| 303.15 | 4.67 | 3.78 | 2.86 | 3.32 | 2.96 | 8.59 | 1.52 | 2.47 | 0.62 | 50.57 |
| 308.15 | 5.62 | 4.56 | 3.46 | 4.02 | 3.59 | 10.43 | 1.85 | 3.01 | 0.76 | 60.60 |
| 313.15 | 6.76 | 5.50 | 4.18 | 4.86 | 4.35 | 12.66 | 2.25 | 3.67 | 0.92 | 72.62 |
| 318.15 | 8.13 | 6.63 | 5.05 | 5.88 | 5.27 | 15.36 | 2.74 | 4.48 | 1.12 | 87.02 |
| 323.15 | 9.77 | 7.97 | 6.10 | 7.11 | 6.38 | 18.63 | 3.33 | 5.46 | 1.36 | 104.28 |
Table 2: Solubility of 2-Amino-3-chloropyrazine in Methanol/Water Mixtures (Mole Fraction x10³) at Various Temperatures [4][7]
| Mass Fraction of Methanol | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| 0.1 | 0.21 | 0.25 | 0.29 | 0.34 | 0.40 | 0.47 | 0.55 | 0.64 | 0.75 | 0.88 |
| 0.2 | 0.45 | 0.53 | 0.62 | 0.73 | 0.86 | 1.01 | 1.18 | 1.38 | 1.62 | 1.89 |
| 0.3 | 0.85 | 1.00 | 1.17 | 1.37 | 1.61 | 1.89 | 2.21 | 2.58 | 3.02 | 3.53 |
| 0.4 | 1.50 | 1.76 | 2.06 | 2.41 | 2.82 | 3.30 | 3.86 | 4.51 | 5.28 | 6.17 |
| 0.5 | 2.54 | 2.97 | 3.47 | 4.06 | 4.75 | 5.55 | 6.49 | 7.58 | 8.87 | 10.36 |
| 0.6 | 4.16 | 4.86 | 5.68 | 6.64 | 7.76 | 9.07 | 10.60 | 12.38 | 14.47 | 16.91 |
| 0.7 | 6.65 | 7.77 | 9.08 | 10.61 | 12.40 | 14.49 | 16.93 | 19.78 | 23.11 | 27.00 |
| 0.8 | 10.40 | 12.15 | 14.19 | 16.58 | 19.37 | 22.63 | 26.43 | 30.88 | 36.07 | 42.14 |
| 0.9 | 15.98 | 18.67 | 21.81 | 25.48 | 29.77 | 34.78 | 40.62 | 47.45 | 55.42 | 64.76 |
| 1.0 | 24.11 | 28.17 | 32.91 | 38.44 | 44.90 | 52.46 | 61.27 | 71.58 | 83.63 | 97.72 |
Table 3: Solubility of 2-Amino-3,5-dibromopyrazine in Ethanol/Water Mixtures (Mole Fraction x10⁴) at Various Temperatures [4][7]
| Mass Fraction of Ethanol | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| 0.1 | 0.16 | 0.19 | 0.22 | 0.26 | 0.30 | 0.35 | 0.41 | 0.48 | 0.56 | 0.65 |
| 0.2 | 0.34 | 0.40 | 0.47 | 0.55 | 0.64 | 0.75 | 0.88 | 1.03 | 1.20 | 1.40 |
| 0.3 | 0.69 | 0.81 | 0.95 | 1.11 | 1.30 | 1.52 | 1.78 | 2.08 | 2.43 | 2.84 |
| 0.4 | 1.33 | 1.56 | 1.82 | 2.13 | 2.49 | 2.91 | 3.40 | 3.97 | 4.64 | 5.42 |
| 0.5 | 2.45 | 2.86 | 3.34 | 3.91 | 4.57 | 5.34 | 6.24 | 7.29 | 8.52 | 9.95 |
| 0.6 | 4.32 | 5.05 | 5.90 | 6.90 | 8.06 | 9.42 | 11.00 | 12.86 | 15.02 | 17.55 |
| 0.7 | 7.35 | 8.59 | 10.03 | 11.72 | 13.70 | 15.99 | 18.68 | 21.83 | 25.50 | 29.79 |
| 0.8 | 12.09 | 14.12 | 16.50 | 19.28 | 22.52 | 26.31 | 30.74 | 35.91 | 41.95 | 49.00 |
| 0.9 | 19.10 | 22.31 | 26.06 | 30.45 | 35.58 | 41.56 | 48.55 | 56.71 | 66.25 | 77.41 |
| 1.0 | 28.99 | 33.86 | 39.56 | 46.22 | 54.00 | 63.07 | 73.69 | 86.09 | 100.58 | 117.51 |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization of an Aminopyrazine Compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent in which the aminopyrazine compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude aminopyrazine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Mandatory Visualization
Caption: A generalized workflow for the single-solvent recrystallization of aminopyrazine compounds.
Caption: A decision tree for troubleshooting common issues in aminopyrazine recrystallization.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminopyrazine | 5049-61-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. reddit.com [reddit.com]
Column chromatography protocols for 5-Aminopyrazine-2-carboxylic acid purification
This technical support center provides researchers, scientists, and drug development professionals with detailed column chromatography protocols, troubleshooting guides, and frequently asked questions (FAQs) for the successful purification of 5-Aminopyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by column chromatography?
A1: this compound is a zwitterionic compound, containing both a basic amino group and an acidic carboxylic acid group. This amphoteric nature can lead to strong interactions with standard silica gel, causing issues like poor separation, peak tailing, and low recovery. The compound's polarity also makes it challenging to retain on traditional reversed-phase columns.[1][2][3]
Q2: Which chromatography technique is most suitable for purifying this compound?
A2: The choice of technique depends on the impurities present and the scale of purification.
-
Normal-Phase Chromatography (with modifiers): Standard silica gel can be used if the mobile phase is modified with acids (e.g., acetic acid, formic acid) or bases (e.g., triethylamine, ammonia) to suppress the ionization of the carboxylic acid or amino group, respectively.[1][4]
-
Reversed-Phase Chromatography (RPC): RPC with a C18 column can be effective, particularly with the use of buffers and pH adjustment of the mobile phase to control the ionization of the compound.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds like this compound that are poorly retained in reversed-phase chromatography.[6][7][8]
-
Ion-Exchange Chromatography (IEX): IEX can be a powerful technique for separating zwitterionic compounds based on their net charge at a specific pH.[9][10][11]
Q3: How do I choose the right solvent system (mobile phase)?
A3: The ideal solvent system will depend on the chosen chromatography mode.
-
For Normal-Phase (Silica Gel): A common approach is to use a mixture of a non-polar solvent (e.g., dichloromethane, ethyl acetate) and a polar solvent (e.g., methanol). The addition of a small percentage of acetic or formic acid can improve peak shape for acidic compounds, while triethylamine or ammonia can be beneficial for basic compounds. Given the zwitterionic nature of your compound, careful optimization is needed.
-
For Reversed-Phase (C18): A typical mobile phase consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol.[12] Adding a buffer (e.g., ammonium acetate, ammonium formate) to control the pH is crucial for reproducible results with ionizable compounds.[5]
-
For HILIC: The mobile phase is typically a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer.[6]
Q4: My compound is not dissolving in the initial mobile phase for loading onto the column. What should I do?
A4: If your compound has poor solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[13]
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is a general guideline and should be optimized using Thin Layer Chromatography (TLC) first to determine the optimal solvent system.
1. Materials:
- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase (Eluent): Dichloromethane (DCM) / Methanol (MeOH) with 1% Acetic Acid (AcOH). The ratio of DCM:MeOH should be optimized by TLC.
- Crude this compound
2. Column Packing:
- Prepare a slurry of silica gel in the initial, less polar mobile phase.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Ensure the silica bed is flat and free of cracks or air bubbles.
3. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully apply it to the top of the silica bed.
- Dry Loading: If solubility is an issue, follow the dry loading procedure described in the FAQs.[13]
4. Elution:
- Start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of methanol. This is known as gradient elution.
- Collect fractions and monitor by TLC to identify the fractions containing the purified product.
5. Post-Purification:
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography on C18 Silica
1. Materials:
- Stationary Phase: C18-bonded silica gel
- Mobile Phase (Eluent): A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Crude this compound
2. Column Equilibration:
- Wash the C18 column with the more organic mobile phase (acetonitrile with 0.1% formic acid).
- Equilibrate the column with the initial, more aqueous mobile phase until a stable baseline is achieved.
3. Sample Loading:
- Dissolve the crude sample in the initial mobile phase. If the sample is not fully soluble, a small amount of a stronger, miscible solvent can be used, but this may affect the initial separation.
4. Elution:
- Begin elution with a high percentage of the aqueous phase.
- Gradually increase the percentage of the organic phase (acetonitrile) to elute the compound.
- Collect fractions and monitor by an appropriate analytical technique (e.g., HPLC, TLC).
5. Post-Purification:
- Combine the pure fractions. The solvent can be removed by lyophilization or evaporation, though care must be taken if a buffer salt was used.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) | HILIC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica | Amide or Cyano bonded phase |
| Mobile Phase A | Dichloromethane or Ethyl Acetate | Water + 0.1% Formic Acid or Acetic Acid | Acetonitrile |
| Mobile Phase B | Methanol | Acetonitrile or Methanol + 0.1% Formic Acid or Acetic Acid | Water with buffer (e.g., 10 mM Ammonium Acetate) |
| Elution Mode | Gradient (increasing % of B) | Gradient (increasing % of B) | Gradient (increasing % of B) |
| Modifier | 0.5-1% Acetic Acid or Triethylamine | 0.1% Formic Acid/Acetic Acid or buffer | Buffer (e.g., Ammonium Acetate) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not elute from the column | The mobile phase is not polar enough. The compound is strongly interacting with the stationary phase (e.g., acidic silanol groups). | Gradually increase the polarity of the mobile phase. For silica gel, add a small percentage of a modifier like acetic acid or triethylamine to the eluent.[1][14] |
| Poor separation of compound from impurities | The chosen solvent system has poor selectivity. | Perform a thorough TLC analysis with various solvent systems to find one that provides better separation. Consider switching to a different chromatography mode (e.g., from normal-phase to reversed-phase or HILIC). |
| Significant peak tailing | Strong interaction between the zwitterionic compound and the stationary phase. Column overloading. | Add a modifier to the mobile phase (acid or base) to suppress ionization.[1] Reduce the amount of sample loaded onto the column. |
| Low recovery of the compound | The compound is irreversibly adsorbed onto the stationary phase. The compound may be unstable on the stationary phase. | Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[1] Consider using a less acidic stationary phase like alumina or a different chromatography technique. |
| Crude sample precipitates on the column | The sample is not soluble in the mobile phase. | Use the dry loading technique.[13] Dissolve the sample in a minimal amount of a stronger solvent before loading, though this may compromise initial separation. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. diva-portal.org [diva-portal.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Purification [chem.rochester.edu]
Stability and storage conditions for 5-Aminopyrazine-2-carboxylic acid
Technical Support Center: 5-Aminopyrazine-2-carboxylic acid
This technical support guide provides essential information on the stability and proper storage of this compound to ensure its integrity for research, development, and manufacturing purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a freezer.[1] Alternatively, storage at temperatures between 0-8 °C is also suggested.[2] The container should be kept tightly closed and stored in a well-ventilated area.[1]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, the product should be stored promptly under the recommended conditions. It is advised to handle the compound in a well-ventilated place, wearing appropriate personal protective equipment (PPE) such as gloves, and eye protection.[3] Avoid contact with skin and eyes, and prevent the formation of dust.[1][3] Wash hands thoroughly after handling.[1]
Q3: Is this compound sensitive to light, air, or moisture?
A3: Yes, exposure to light, air, and moisture should be avoided to maintain the stability of the compound.[4][5] It is crucial to keep the container tightly sealed when not in use.
Q4: What materials or chemicals are incompatible with this compound?
A4: this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[4] Contact with these substances should be avoided to prevent degradation or hazardous reactions.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively detailed in the provided search results, similar compounds with amino and carboxylic acid groups on an aromatic ring can be susceptible to oxidation and decarboxylation.[6] For instance, the degradation of 5-aminosalicylic acid is primarily driven by oxidation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended temperature (freezer or 0-8 °C) in a tightly sealed container. 2. Confirm that the compound has not been unnecessarily exposed to light, air, or moisture. 3. Review handling procedures to ensure they align with the safety data sheet (SDS) recommendations. 4. Consider performing a purity analysis (e.g., HPLC) on the stored material to assess its integrity. |
| Discoloration or change in the physical appearance of the compound. | Potential degradation or contamination. | 1. Do not use the discolored compound in experiments where purity is critical. 2. Segregate the affected vial and label it clearly. 3. If possible, analyze a small sample to identify any impurities or degradation products. 4. Refer to the certificate of analysis for the initial appearance of the compound. |
| Inconsistent results between different batches of the compound. | Variation in purity or degradation of an older batch. | 1. Always note the lot number for each experiment. 2. If an older batch is suspected to be the issue, compare its performance with a newly purchased batch under identical experimental conditions. 3. It is advisable to use the oldest stock first, provided it has been stored correctly. |
Storage Condition Summary
| Condition | Recommendation | Reference |
| Temperature | Store in freezer or at 0-8 °C. | [1][2] |
| Atmosphere | Store in a well-ventilated place. Avoid exposure to air and moisture. | [1][4][5] |
| Light | Avoid exposure to light. | [5] |
| Container | Keep container tightly closed. | [1] |
| Incompatibilities | Acids, acid chlorides, acid anhydrides, oxidizing agents. | [4] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general approach to evaluate the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, light, humidity) over time.
2. Materials:
- This compound
- Vials (amber and clear)
- Environmental chambers or incubators set to desired temperatures and humidity levels
- Analytical balance
- HPLC system with a suitable column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with a buffer)
- Reference standard of this compound
3. Method:
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Overcoming Low Yield in Curtius Rearrangement of Pyrazine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the Curtius rearrangement of pyrazine carboxylic acids, a critical transformation in the synthesis of valuable amino pyrazine derivatives. Low yields can be a significant impediment in drug discovery and development, and this guide aims to provide actionable solutions to optimize this reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in the Curtius rearrangement of my pyrazine carboxylic acid?
A1: Low yields in the Curtius rearrangement of pyrazine carboxylic acids can stem from several factors, often related to the electron-deficient nature of the pyrazine ring and the stability of intermediates. Key reasons include:
-
Incomplete Acyl Azide Formation: The initial conversion of the carboxylic acid to the acyl azide is a critical step. The electron-withdrawing pyrazine ring can deactivate the carboxyl group, making it less reactive towards azide formation.
-
Suboptimal Reaction Temperature: The thermal decomposition of the acyl azide to the isocyanate is temperature-sensitive. Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material or the desired product.
-
Side Reactions of the Isocyanate Intermediate: The generated pyrazinyl isocyanate is highly reactive. If not efficiently trapped, it can undergo polymerization or react with trace amounts of water to form unstable carbamic acids, which can lead to the formation of undesired urea byproducts.
-
Hydrolysis of Azide-Forming Reagents: Reagents like diphenylphosphoryl azide (DPPA) are sensitive to moisture. The presence of water can lead to the hydrolysis of the reagent, reducing its effectiveness in converting the carboxylic acid to the acyl azide.
Q2: What are the most common side products, and how can I minimize them?
A2: A common side product is the corresponding symmetrical urea, which forms when the desired aminopyrazine product reacts with a molecule of the pyrazinyl isocyanate intermediate. To minimize urea formation, it is crucial to:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent the premature formation of the amine from the isocyanate and water.
-
Efficiently Trap the Isocyanate: Use a suitable trapping agent in an appropriate concentration to quickly react with the isocyanate as it is formed. For the synthesis of amines, the isocyanate is typically hydrolyzed, but for carbamates or ureas, an alcohol or amine is used as the trapping agent.
Q3: Which method is better for pyrazine carboxylic acids: the use of diphenylphosphoryl azide (DPPA) or the acyl chloride/sodium azide method?
A3: Both methods have been successfully employed.
-
DPPA Method: This is a one-pot procedure that often provides good to excellent yields and avoids the isolation of potentially explosive acyl azides.[1][2] It is generally considered a milder and more convenient method.
-
Acyl Chloride/Sodium Azide Method: This two-step process involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with sodium azide.[3] This can be advantageous for less reactive pyrazine carboxylic acids.
The choice of method may depend on the specific substrate and the scale of the reaction. For large-scale synthesis, safety considerations regarding the handling of sodium azide and the stability of the acyl azide are paramount.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete conversion of the carboxylic acid to the acyl azide. | For DPPA method: Ensure strictly anhydrous conditions. Consider adding a non-nucleophilic base like triethylamine to activate the carboxylic acid. For acyl chloride method: Ensure complete formation of the acyl chloride before adding sodium azide. Use a catalyst like DMF with oxalyl chloride. |
| Reaction temperature is too low for the rearrangement. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. The optimal temperature is typically between 80-110 °C. | |
| Significant Urea Byproduct | Presence of water in the reaction mixture. | Use oven-dried glassware, anhydrous solvents, and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient trapping of the isocyanate. | If preparing a carbamate or urea, ensure the trapping alcohol or amine is present in a sufficient excess and is added in a timely manner. | |
| Decomposition of Starting Material/Product | Reaction temperature is too high. | Perform the reaction at the lowest effective temperature. Consider using a higher boiling point solvent to allow for better temperature control. |
Data Presentation: Comparative Yields of Curtius Rearrangement
The following tables summarize reported yields for the Curtius rearrangement of various pyrazine and other heteroaromatic carboxylic acids, providing a comparative reference for expected outcomes.
Table 1: Curtius Rearrangement of Pyrazine Carboxylic Acid Derivatives
| Starting Material | Reagent(s) | Product | Overall Yield (%) | Reference |
| 5-Methylpyrazine-2-carboxylic acid | DPPA, t-BuOH, then HCl | 2-Amino-5-methylpyrazine | 68% | [4][5] |
| 3-Aminopyrazine-2-carboxylic acid | DPPA, Et3N | Cyclic Urea | - | [1] |
Table 2: Curtius Rearrangement of Other Heteroaromatic Carboxylic Acids
| Starting Material | Reagent(s) | Product | Overall Yield (%) | Reference |
| Cyclopropane carboxylic acid derivative | DPPA, Et3N, t-BuOH | Cyclopropylamine | 70% | [1] |
| Bicyclic carboxylic acid | DPPA | Bicyclic amine | Good | [1] |
| Carboxylic acid from Podophyllotoxin | - | Tetrahydroquinoline | 69% | [1] |
| Anhydride derivative | Trimethylsilyl azide, then HCl | Diamine | 62% | [1] |
| Carboxylic acid from Oseltamivir synthesis | - | Amide | 57% | [6] |
| Carboxylic acid from Triquinacene synthesis | - | Methyl carbamate | 84% | [6] |
| Carboxylic acid from Dievodiamine synthesis | BF3 catalyzed | Amide | 94% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyrazine via Curtius Rearrangement with DPPA
This protocol is adapted from a reported multikilogram scale synthesis.[4][5]
Materials:
-
5-Methylpyrazine-2-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol (t-BuOH)
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 5-methylpyrazine-2-carboxylic acid in anhydrous toluene, add triethylamine and tert-butanol.
-
Heat the mixture to 80-90 °C.
-
Slowly add diphenylphosphoryl azide (DPPA) to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at the same temperature for 1-2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected aminopyrazine.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with a solution of hydrochloric acid (e.g., 4M in dioxane or gaseous HCl) to remove the Boc protecting group.
-
Stir the mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
The product, 2-amino-5-methylpyrazine, can be isolated as the hydrochloride salt or neutralized with a base and extracted to yield the free amine.
Protocol 2: General Procedure for Curtius Rearrangement via Acyl Chloride Formation
This is a general two-step procedure applicable to various pyrazine carboxylic acids.
Materials:
-
Pyrazine carboxylic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Sodium azide (NaN3)
-
Anhydrous solvent (e.g., toluene, benzene, or THF)
-
Trapping agent (e.g., water, alcohol, or amine)
Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of the pyrazine carboxylic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride (with a catalytic amount of DMF).
-
Stir the reaction mixture at room temperature or gentle reflux until the conversion to the acyl chloride is complete (evolution of gas will cease).
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
Step 2: Acyl Azide Formation and Rearrangement
-
Dissolve the crude acyl chloride in an anhydrous solvent.
-
Carefully add sodium azide in portions at a low temperature (e.g., 0 °C). Caution: Sodium azide is highly toxic, and acyl azides can be explosive.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux to induce the Curtius rearrangement. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
Once the rearrangement is complete, add the desired trapping agent (e.g., water for hydrolysis to the amine, or an alcohol/amine for carbamate/urea formation) and continue to heat as necessary to complete the reaction.
-
Work-up the reaction mixture according to the properties of the final product.
Visualizations
Caption: The general workflow of the Curtius rearrangement of pyrazine carboxylic acids.
Caption: A troubleshooting decision tree for low yields in the Curtius rearrangement.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Industrial Scale-up of 5-Aminopyrazine-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the industrial-scale production of 5-Aminopyrazine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and handling of this compound at an industrial scale.
Issue 1: Low Reaction Yield
Question: We are experiencing significantly lower yields of this compound during scale-up compared to our lab-scale experiments. What are the potential causes and how can we troubleshoot this?
Answer: Low yields during scale-up are a common challenge and can stem from several factors. A systematic approach to identify the root cause is crucial.
Potential Causes & Troubleshooting Steps:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in side reactions and incomplete conversion.
-
Solution: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity. Consider installing baffles to improve mixing efficiency.
-
-
Poor Temperature Control: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in large reactors, leading to byproduct formation.
-
Solution: Implement a robust temperature control system with adequate heating and cooling capacity. Monitor the internal reaction temperature closely.
-
-
Suboptimal Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome.
-
Solution: Control the addition rate of key reagents. For instance, in reactions involving temperature-sensitive intermediates, a slower, controlled addition can prevent temperature spikes and unwanted side reactions.
-
-
Moisture in Reaction System: Certain reaction steps, such as those involving moisture-sensitive reagents, can be compromised by atmospheric moisture, which is a greater concern in larger vessels with more headspace.
-
Solution: Ensure all solvents and reagents are anhydrous. Operate under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Issue 2: Product Purity Issues & Impurity Formation
Question: Our scaled-up batches of this compound show significant levels of impurities detected by HPLC analysis. How can we identify and minimize these?
Answer: Impurity formation is a critical challenge in scaling up chemical syntheses. Identifying the source of impurities is the first step toward mitigation.
Troubleshooting Impurity Formation:
A logical workflow for identifying and minimizing impurities is essential.
Common Impurities and Prevention Strategies:
| Impurity Type | Potential Cause | Prevention/Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | Monitor reaction completion (TLC, HPLC). Ensure accurate weighing and charging of reactants. |
| Over-reaction Products | Excessive reaction time or temperature. | Optimize reaction time and temperature based on in-process controls. |
| Isomeric Byproducts | Lack of reaction selectivity. | Adjust reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired isomer. |
| Degradation Products | Product instability under reaction or workup conditions. | Maintain an inert atmosphere. Use moderate temperatures during workup and purification. |
Issue 3: Challenges in Product Isolation and Purification
Question: We are facing difficulties with the isolation and purification of this compound, leading to product loss and low purity. What methods can we employ for efficient purification at scale?
Answer: The purification of polar compounds like this compound can be challenging. Several techniques can be optimized for industrial-scale operations.
Purification Strategies:
-
Crystallization: This is often the most effective and scalable method for purifying solid compounds.
-
Solvent Selection: Experiment with different solvent systems (e.g., water, ethanol-water mixtures) to find conditions that provide good recovery and impurity rejection.
-
pH Adjustment: The solubility of this compound is pH-dependent. Acidification of a basic solution of the product can induce precipitation, leaving more soluble impurities behind. For instance, after reaction completion, the mixture can be carefully acidified with an acid like HCl to a pH of approximately 2-3 to precipitate the crude product.[1]
-
-
Extraction: Liquid-liquid extraction can be used to remove impurities.
-
Procedure: After acidification and decarboxylation steps in some synthesis routes, the product can be extracted with a suitable organic solvent like butanone at a controlled pH (e.g., 1.5-4.0).[2]
-
-
Column Chromatography: While often used at the lab scale, it can be expensive and complex to scale up. It is typically reserved for high-value products or when other methods fail.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and what are their scale-up considerations?
A1: While specific proprietary methods are common, a general approach involves the amination of a substituted pyrazine carboxylic acid derivative. One patented industrial method for a related compound, 5-methylpyrazin-2-amine, starts from 5-methyl-2-pyrazine carboxylic acid and proceeds through an azide formation followed by a Curtius rearrangement and deprotection.[3] This multi-step synthesis highlights the need for careful control of each step to ensure high overall yield and purity. On an industrial scale, minimizing the number of steps and avoiding hazardous reagents and chromatographic purification are key considerations.[3]
Q2: What are the key safety precautions for handling this compound in a production environment?
A2: According to safety data sheets, this compound is considered hazardous.[4] It can cause skin and serious eye irritation.[4][5] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][6]
-
Engineering Controls: Ensure adequate ventilation, and have eyewash stations and safety showers readily accessible near workstations.[4]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Some sources recommend freezer storage.[4]
Q3: How should this compound be stored to ensure its stability?
A3: For the pure compound, it is recommended to store it in a tightly sealed container in a dry and cool place.[6] For long-term storage, freezer conditions (under -20°C) are advised to maintain stability.[7]
Q4: What analytical methods are recommended for in-process control and final product quality assessment?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring the progress of the reaction.[2] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative in-process checks. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Experimental Protocols
General Protocol for Product Isolation via Acid Precipitation
-
Solubilization: Following the completion of the reaction, if the product is in an organic solvent, the solvent may be removed under reduced pressure. The resulting residue is then dissolved in an aqueous basic solution (e.g., dilute NaOH).
-
Acidification: The aqueous solution is cooled in an ice bath. A mineral acid (e.g., 1M HCl) is added dropwise with stirring until the pH of the solution reaches approximately 2-3.[1]
-
Precipitation: The acidic product will precipitate out of the solution. The mixture should be stirred in the cold for a period to ensure complete precipitation.
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The filter cake is washed with cold water to remove residual acid and water-soluble impurities.
-
Drying: The purified product is dried under vacuum to a constant weight.
Note: This is a generalized protocol. Specific conditions, such as the choice of base and acid, and the final pH, should be optimized for your specific process.
Data Summary
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [6] |
| CAS Number | 40155-43-9 | [4] |
| Melting Point | 283 °C (decomposes) | [7] |
| Appearance | Light brown to off-white solid | [7] |
Disclaimer: This information is intended for guidance purposes only. All procedures should be carried out by qualified personnel in accordance with established safety protocols and regulations. Users should conduct their own risk assessments and optimizations for their specific processes.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.es [fishersci.es]
- 7. 5-AMINO-PYRAZINE-2-CARBOXYLIC ACID manufacturers and suppliers in india [chemicalbook.com]
Validation & Comparative
Comparing the bioactivity of 5-Aminopyrazine-2-carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various analogs of 5-aminopyrazine-2-carboxylic acid, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in drug discovery and development by offering a structured overview of the therapeutic potential of this class of compounds.
Quantitative Bioactivity Data
The following table summarizes the quantitative bioactivity of selected this compound analogs against various biological targets. This data is compiled from multiple studies to facilitate a clear comparison of their potency.
| Compound ID | Analog Description | Target Organism/Enzyme | Bioactivity Metric | Value | Reference |
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Candida albicans | MIC | 3.125 µg/mL | [1] |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Candida albicans | MIC | 3.125 µg/mL | [1] |
| P3 | (5-methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | Escherichia coli | MIC | 50 µg/mL | [1] |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Escherichia coli | MIC | 50 µg/mL | [1] |
| P7 | (3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone | Escherichia coli | MIC | 50 µg/mL | [1] |
| P9 | (3-aminopyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | Escherichia coli | MIC | 50 µg/mL | [1] |
| P6 | (3-aminopyrazin-2-yl)(4-(2-methylpyridin-4-yl)piperazin-1-yl)methanone | Pseudomonas aeruginosa | MIC | 25 µg/mL | [1] |
| P7 | (3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone | Pseudomonas aeruginosa | MIC | 25 µg/mL | [1] |
| P9 | (3-aminopyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | Pseudomonas aeruginosa | MIC | 25 µg/mL | [1] |
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Pseudomonas aeruginosa | MIC | 25 µg/mL | [1] |
| 2o | 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | % Inhibition | 72% | [2][3] |
| 2m | (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Spinach Chloroplasts (Photosynthesis Inhibition) | IC50 | 0.026 mmol·dm⁻³ | [2][3] |
| 17 | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | [4] |
| 7d | N-(pyridin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide | Haemophilus influenzae DapE | IC50 | 17.9 ± 8.0 μM | [5] |
| (R)-7q | Enantiomer of ɑ-methyl analog of 7d | Haemophilus influenzae DapE | IC50 | 18.8 µM | [5] |
| (R)-7q | Enantiomer of ɑ-methyl analog of 7d | Haemophilus influenzae DapE | Ki | 17.3 ± 2.8 μM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from the referenced literature to ensure clarity and reproducibility.
Antimicrobial Activity Assay (Agar Well Diffusion Method)[1]
-
Microorganism Preparation: Pure cultures of the test microorganisms (Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Candida albicans) are grown in nutrient broth at 37°C for 24 hours.
-
Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of a sterile Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer is used to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: A specific concentration of each test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds and identifying the lowest concentration that prevents visible growth.
Antimycobacterial Activity Assay[3]
-
Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37°C.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions.
-
Assay Setup: The assay is performed in 96-well microplates. The mycobacterial suspension is diluted to a specific optical density and added to the wells.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells. A drug-free well serves as a growth control, and a well with a known anti-tuberculosis drug (e.g., Isoniazid) acts as a positive control.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).
-
Data Analysis: The inhibition of mycobacterial growth is determined by measuring the optical density or by using a viability indicator dye (e.g., Resazurin). The percentage of inhibition is calculated relative to the growth control. The MIC is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth.
Enzyme Inhibition Assay (DapE)[5]
-
Enzyme and Substrate Preparation: Recombinant Haemophilus influenzae N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is purified. The substrate, N-succinyl-L,L-2,6-diaminopimelic acid, is prepared in a suitable buffer.
-
Inhibitor Preparation: The test compounds are dissolved in DMSO to create a range of concentrations.
-
Assay Reaction: The assay is conducted in a microplate. The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a buffer solution.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Detection: The reaction is stopped, and the product formation is quantified using a suitable detection method, such as a ninhydrin-based colorimetric assay that detects the primary amine of the product.
-
Data Analysis: The rate of the enzymatic reaction is measured for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined through further kinetic experiments.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the bioactivity assessment of this compound analogs.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: A conceptual model of competitive enzyme inhibition by an analog.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of Synthesized 5-Aminopyrazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental data essential for the structural validation of synthesized 5-aminopyrazine-2-carboxylic acid derivatives. These compounds are significant in medicinal chemistry, often serving as key intermediates in the development of novel therapeutic agents. Accurate structural confirmation is a critical step in the drug discovery and development pipeline, ensuring the identity, purity, and intended molecular architecture of the synthesized compounds.
This document outlines the primary analytical methods for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. It presents a comparative analysis of their performance, supported by experimental data and detailed protocols.
Structural Elucidation Workflow
The validation of a synthesized organic compound is a multi-step process. An initial hypothesis about the structure is made based on the synthetic route. This hypothesis is then rigorously tested using a combination of spectroscopic and crystallographic techniques.
Caption: General workflow for the synthesis and structural validation of this compound derivatives.
Comparison of Key Analytical Techniques
The definitive confirmation of a novel compound's structure relies on the convergence of data from multiple analytical techniques. While methods like NMR and MS provide essential information about the molecular formula and connectivity, single-crystal X-ray crystallography offers unambiguous proof of the three-dimensional structure in the solid state.[1]
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Yield | Provides detailed information on the chemical environment, connectivity of atoms (through-bond and through-space), and stereochemistry. | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues. | Yields precise 3D atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions and absolute configuration.[1] |
| Sample State | Solution | Solid or Solution | Solid (Single Crystal) |
| Sample Requirement | ~5-10 mg, soluble in a suitable deuterated solvent. | Micrograms to milligrams. | A single, high-quality crystal of appropriate size. |
| Strengths | Non-destructive, provides detailed structural information in solution. | High sensitivity, provides accurate molecular weight. | Provides an unambiguous 3D structure. |
| Limitations | Can be complex to interpret for complex molecules, requires soluble samples. | Does not provide detailed connectivity information on its own. | Requires the growth of a suitable single crystal, which can be challenging. |
Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern on the pyrazine ring and the nature of the appended functional groups.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | DMSO-d₆ | 8.04 (d, 1H), 7.78 (d, 1H), 6.52 (s, 2H, -NH₂)[2] |
| Methyl 5-aminopyrazine-2-carboxylate | CDCl₃ | 8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H), 3.95 (s, 3H, -OCH₃) |
| (3-aminopyrazin-2-yl)(4-(1H-indol-6-yl)piperazin-1-yl)methanone | DMSO-d₆ | 8.04 (d, 1H), 7.78 (d, 1H), 7.25 (t, 1H), 7.04 (d, 1H), 6.97 (t, 1H), 6.52 (s, 2H), 6.45-6.42 (m, 2H), 3.87 (d, 2H), 3.60 (d, 2H), 3.22 (t, 2H), 3.09 (d, 2H)[2] |
Experimental Protocol: ¹H NMR Spectroscopy [3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Optimize the number of scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized derivatives by providing a highly accurate mass measurement.
Table 2: Representative Mass Spectrometry Data
| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 3-amino-N-methylpyrazine-2-carboxamide | ESI | 153.0776 | 153.0772 |
| (3-aminopyrazin-2-yl)(4-(1H-indol-6-yl)piperazin-1-yl)methanone | ESI | 323.3 | 323.3[2] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Analysis: Determine the monoisotopic mass of the molecular ion and use it to calculate the elemental composition. Compare the calculated mass with the measured mass to confirm the molecular formula. The molecular ion peak is typically intense for nitrogen-containing heterocycles.[4]
Single-Crystal X-ray Crystallography
For unambiguous structural determination, single-crystal X-ray crystallography is the gold standard. It provides a detailed three-dimensional map of the atomic positions within the crystal lattice.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction [5]
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα).
-
Collect the diffraction data over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate 3D structure.
-
Alternative and Complementary Techniques
While NMR, MS, and X-ray crystallography are the primary methods for structural validation, other techniques can provide valuable complementary information.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, N-H, C-N) in the molecule. For example, the IR spectrum of pyrazine-2-carboxylic acid derivatives would show characteristic peaks for the carbonyl group and the aromatic ring.[2][3]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which can be used to independently verify the empirical formula.
By employing a combination of these powerful analytical techniques, researchers can confidently validate the structure of newly synthesized this compound derivatives, a crucial step towards their potential application in drug discovery and materials science.
References
Comparative Analysis of Pyrazinecarboxylic Acid Isomers in Biological Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of three pyrazinecarboxylic acid isomers: 2-pyrazinecarboxylic acid (also known as pyrazinoic acid), 3-pyrazinecarboxylic acid, and 2,3-pyrazinedicarboxylic acid. The analysis focuses on their performance in key biological assays, including antimicrobial and anticancer screenings. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathway interactions to aid in research and drug development endeavors.
Executive Summary
Pyrazinecarboxylic acid and its isomers are heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Notably, 2-pyrazinecarboxylic acid is the active metabolite of pyrazinamide, a first-line antituberculosis drug. This guide consolidates data from various studies to facilitate a comparative understanding of these isomers. However, it is crucial to note that direct comparative studies under identical experimental conditions are limited. Furthermore, there is a significant lack of publicly available biological data for 3-pyrazinecarboxylic acid, highlighting a key area for future research.
Data Presentation: Antimicrobial and Anticancer Activities
The following tables summarize the available quantitative data for the pyrazinecarboxylic acid isomers and their derivatives. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Antimicrobial Activity of Pyrazinecarboxylic Acid Derivatives
| Compound/Isomer | Test Organism | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Derivatives of 2-Pyrazinecarboxylic Acid | Escherichia coli | Microdilution | 50 µg/mL | [1] |
| Pseudomonas aeruginosa | Microdilution | 25 µg/mL | [1] | |
| Bacillus subtilis | Microdilution | 25 µg/mL | [1] | |
| Staphylococcus aureus | Microdilution | 6.25 µg/mL | [1] | |
| Candida albicans | Microdilution | 3.125 µg/mL | [1] | |
| Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | 1.56 - 6.25 µg/mL | [2] | |
| 2,3-Pyrazinedicarboxylic Acid | General Antibacterial & Antifungal | Not Specified | Activity reported, but no quantitative data available | [3] |
| 3-Pyrazinecarboxylic Acid | Various | Not Specified | No quantitative data available in the searched literature |
Table 2: Anticancer Activity of Pyrazinecarboxylic Acid Derivatives
| Compound/Isomer | Cell Line | Assay Type | IC50 Value | Reference |
| Derivatives of 3-Aminopyrazine-2-carboxylic acid (metal complexes) | Ehrlich Ascites Carcinoma (EAC) | In vivo (mice) | Significant anticancer activity observed | [4] |
| Derivatives of 2-Pyrazinecarboxylic Acid | Not Specified | Not Specified | Data available for various derivatives | [5] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are generalized from multiple sources and should be adapted based on specific experimental requirements.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces against a specific microorganism.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions at various concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Microbial inoculum (e.g., bacterial or fungal suspension)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation: A sterile swab is dipped into the microbial inoculum and spread evenly across the entire surface of a nutrient agar plate to create a lawn of microorganisms.
-
Well Creation: A sterile cork borer is used to punch uniform wells into the agar.
-
Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.
-
Incubation: The plates are incubated under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the solvent used for the compound.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.
Visualizations: Workflows and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for biological activity screening and a conceptual representation of potential signaling pathway modulation by pyrazinecarboxylic acid isomers.
Caption: Generalized workflow for antimicrobial and anticancer activity screening.
References
A Comparative Guide to the Characterization of Reaction Byproducts of 5-Aminopyrazine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Aminopyrazine-2-carboxylic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds. Understanding and controlling the formation of byproducts during its synthesis is essential for ensuring the safety, efficacy, and quality of the final drug substance. This guide provides a comparative analysis of potential synthetic routes for this compound, characterizes likely reaction byproducts, and presents alternative strategies to minimize their formation. The information is supported by established chemical principles and analytical methodologies, given the limited direct literature on the specific byproduct profile of this compound.
Comparison of Synthetic Routes and Potential Byproducts
The synthesis of this compound can be approached through several pathways, each with its own set of potential impurities. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.
Route 1: Amination of a Halogenated Pyrazine Precursor
A common strategy for introducing an amino group onto a pyrazine ring is through nucleophilic aromatic substitution (SNAr) of a halogenated precursor, such as 5-chloro- or 5-bromo-pyrazine-2-carboxylic acid.
Potential Byproducts:
-
Unreacted Starting Material: Incomplete amination can lead to the presence of the halogenated precursor in the final product.
-
Hydroxylated Byproduct: If water is present in the reaction mixture, the halo-substituent can be displaced by a hydroxyl group, forming 5-hydroxypyrazine-2-carboxylic acid.
-
Over-alkylation/Arylation: If the amine source is a primary or secondary amine other than ammonia, there is a possibility of multiple substitutions on the amine nitrogen.
-
Dimerization/Polymerization: Under certain conditions, especially at elevated temperatures, pyrazine rings can undergo self-condensation or polymerization reactions.
Route 2: Synthesis from Diaminomaleonitrile (DAMN)
Another approach involves the condensation of diaminomaleonitrile with a 1,2-dicarbonyl compound, followed by hydrolysis and subsequent functional group transformations.
Potential Byproducts:
-
Incomplete Cyclization/Condensation Products: The initial condensation reaction may not proceed to completion, leaving acyclic intermediates.
-
Isomeric Pyrazines: Depending on the nature of the dicarbonyl compound and the reaction conditions, the formation of isomeric pyrazine derivatives is possible.
-
Side reactions of the nitrile group: The nitrile groups of DAMN can undergo partial hydrolysis to amides or be involved in other side reactions.
Alternative Approach for Higher Purity: Biocatalytic Synthesis
For analogous compounds like 5-hydroxypyrazine-2-carboxylic acid, biocatalytic transformations have been shown to offer high selectivity and yield with minimal byproduct formation. While a specific biocatalytic route for this compound is not widely reported, this "greener" approach presents a compelling alternative for future development to achieve high purity.
Quantitative Data Summary
| Parameter | Route 1: Amination of Halogenated Precursor | Route 2: Synthesis from DAMN | Alternative: Biocatalytic Route (Projected) |
| Typical Yield | Moderate to Good (60-85%) | Variable (40-70%) | High (>90%) |
| Purity before Purification | Moderate | Low to Moderate | High |
| Major Potential Byproducts | Unreacted starting material, 5-hydroxypyrazine-2-carboxylic acid | Isomeric pyrazines, incomplete condensation products | Minimal, substrate-related impurities |
| Purification Method | Recrystallization, Column Chromatography | Column Chromatography | Minimal purification required |
| Scalability | Readily scalable | Can be challenging | Bioreactor limitations can pose challenges |
| Environmental Impact | Use of organic solvents and potentially harsh reagents | Use of organic solvents | "Greener" approach with aqueous media |
Experimental Protocols
1. General Protocol for Synthesis via Amination of 5-Chloropyrazine-2-carboxylic Acid (Hypothetical)
-
Reaction Setup: In a sealed pressure vessel, dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Amination: Add an excess of the aminating agent (e.g., aqueous ammonia, 10-20 equivalents).
-
Heating: Heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours. The reaction progress should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be acidified with an acid like HCl to precipitate the product.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) or by column chromatography on silica gel.
2. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile. The gradient can be run from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., around 270 nm and 320 nm).
-
Sample Preparation: Prepare a stock solution of the synthesized product in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Byproducts will appear as separate peaks, and their retention times can be used for identification if reference standards are available. For structural elucidation of unknown byproducts, fractions corresponding to these peaks can be collected and analyzed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Potential byproducts in the synthesis of this compound via amination.
Caption: Workflow for the analysis and characterization of synthesis byproducts.
Spectral Analysis for Product Validation: A Comparative Guide to NMR and HPLC-MS
In the landscape of drug development and chemical research, rigorous product validation is paramount to ensure safety, efficacy, and batch-to-batch consistency. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) stand out as powerful and often complementary methods for structural elucidation, purity determination, and impurity profiling. This guide provides an objective comparison of these techniques for the validation of a hypothetical small molecule drug substance, "Product X," supported by experimental data and detailed methodologies.
Comparative Performance: Product X Validation
The following tables summarize the quantitative data obtained from the analysis of a single batch of Product X using quantitative ¹H NMR (qNMR) and HPLC-UV/MS. These results highlight the strengths and limitations of each technique in assessing purity and identifying impurities.
Table 1: Purity Assessment of Product X
| Parameter | HPLC-UV | qNMR | Alternative Method (LC-MS) |
| Principle | Separation based on differential partitioning, quantification via UV absorbance. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1] | Separation with mass-based detection and quantification. |
| Purity Assay (%) | 99.52% (Area Normalization) | 99.65% ± 0.15% | 99.58% (by TIC) |
| Primary/Secondary Method | Secondary (Requires a reference standard of the analyte for quantification).[1] | Primary ratio method (can determine purity without a reference standard of the analyte, using a certified internal standard).[1] | Secondary (response factors can vary significantly).[2] |
| Requires Analyte Standard | Yes | No (uses a certified internal standard).[3] | Yes (for accurate quantification). |
| Non-destructive | No | Yes, the sample can be recovered after analysis.[1] | No |
Table 2: Impurity Profiling of Product X
| Impurity | HPLC-UV (Area %) | LC-MS (Relative Abundance to API) | NMR (mol %) | Identification |
| Impurity A | 0.25% | 0.22% | 0.21% | Process Intermediate |
| Impurity B | 0.11% | 0.10% | 0.09% | Degradation Product |
| Impurity C | 0.07% | 0.08% | Not Detected | Isomeric Impurity |
| Impurity D | Not Detected | 0.02% | Not Detected | Genotoxic Impurity |
| LOD/LOQ | ~0.01% / ~0.03% | ~0.005% / ~0.015% | ~0.05% / ~0.15% | - |
| Selectivity | High selectivity for separating structurally similar impurities.[1] | High, based on mass-to-charge ratio. | Excellent for structural confirmation; can be limited by signal overlap.[1] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are the protocols used for the analysis of Product X.
HPLC-MS Method for Purity and Impurity Profiling
High-performance liquid chromatography coupled with mass spectrometry offers high sensitivity and selectivity for separating and identifying components in a mixture.[4][5]
1. Sample Preparation:
-
A stock solution of Product X was prepared by dissolving 10.0 mg in 10.0 mL of a 50:50 mixture of acetonitrile and water, yielding a concentration of 1 mg/mL.
-
The stock solution was further diluted to 0.1 mg/mL for analysis.
2. HPLC Conditions:
-
System: ACQUITY UPLC H-Class Bio System or equivalent.[6]
-
Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
3. Mass Spectrometry Conditions:
-
System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[7][8]
-
Ionization Mode: ESI Positive.[8]
-
Scan Range: 100-1000 m/z.[8]
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS on the top 3 most intense ions.[8]
Quantitative ¹H NMR (qNMR) Method for Purity Assay
Quantitative NMR is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without an analyte-specific reference standard.[3][9]
1. Sample Preparation:
-
Approximately 10 mg of Product X was accurately weighed into an NMR tube.
-
A certified internal standard (e.g., maleic acid) was accurately weighed (approx. 5 mg) and added to the same NMR tube.[3]
-
The mixture was dissolved in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Pulse Program: A simple pulse program like 'zg' is often used, with a 30° or 90° pulse.[10][11]
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation.
-
A sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Temperature: 298 K.[12]
3. Data Processing:
-
The acquired FID was Fourier transformed, phase corrected, and baseline corrected.
-
The signals for Product X and the internal standard were integrated.
-
Purity was calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.
-
Visualizing the Workflows
Diagrams can effectively illustrate complex processes. The following workflows were generated using Graphviz (DOT language) to depict the logical steps in product validation using HPLC-MS and qNMR.
Caption: HPLC-MS workflow for purity and impurity analysis of Product X.
Caption: Quantitative NMR (qNMR) workflow for purity assessment of Product X.
Conclusion: A Complementary Approach
Both HPLC-MS and qNMR are indispensable tools for product validation, each offering distinct advantages.[13]
-
HPLC-MS excels in the detection and quantification of trace-level impurities due to its high sensitivity and separation power.[1] It is the gold standard for identifying unknown impurities through accurate mass measurement and fragmentation analysis.[2][7]
-
Quantitative NMR (qNMR) serves as a robust primary method for obtaining an accurate purity value without the need for an analyte-specific reference standard.[1] Its strength lies in providing unambiguous structural information and quantifying components based on fundamental nuclear properties.[3]
For comprehensive product validation, a dual approach is often optimal. HPLC-MS can be employed for routine purity checks and in-depth impurity profiling, while qNMR can be used to certify the purity of reference standards and provide an orthogonal, highly accurate assay of the final product. This integrated strategy ensures a thorough understanding of the product's chemical identity and purity, meeting the rigorous standards of the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. enovatia.com [enovatia.com]
- 4. news-medical.net [news-medical.net]
- 5. amecj.com [amecj.com]
- 6. lcms.cz [lcms.cz]
- 7. hpst.cz [hpst.cz]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. specificpolymers.com [specificpolymers.com]
A Comparative Guide to 5-Aminopyrazine-2-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, heterocyclic carboxylic acids serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 5-aminopyrazine-2-carboxylic acid is a key scaffold, particularly in the development of kinase inhibitors. This guide provides an objective comparison of this compound with other prominent heterocyclic carboxylic acids—picolinic acid, nicotinic acid, imidazole-2-carboxylic acid, and thiazole-4-carboxylic acid—with a focus on their application in amide bond formation, a cornerstone reaction in medicinal chemistry.
Physicochemical Properties and Reactivity Overview
The reactivity of a carboxylic acid in amide coupling reactions is influenced by the electronic nature of the heterocyclic ring it is attached to. Electron-withdrawing rings can increase the electrophilicity of the carboxyl group, facilitating nucleophilic attack by an amine. However, the basicity of ring nitrogens can complicate the reaction by protonating the carboxylic acid or reacting with coupling agents. The pKa of the carboxylic acid group is a key indicator of its reactivity.
| Heterocyclic Carboxylic Acid | Structure | pKa | Key Structural Features |
| This compound | 4.41 (Predicted)[1] | Electron-deficient pyrazine ring, amino group as an electron-donating group. | |
| Picolinic acid (Pyridine-2-carboxylic acid) | ~5.4 | Nitrogen atom adjacent to the carboxylic acid can influence reactivity through chelation and electronic effects. | |
| Nicotinic acid (Pyridine-3-carboxylic acid) | ~4.8 | Nitrogen atom at the 3-position has a more distant electronic influence compared to picolinic acid. | |
| Imidazole-2-carboxylic acid | ~5.6 | Five-membered ring with two nitrogen atoms; can act as both a weak acid and a weak base. | |
| Thiazole-4-carboxylic acid | ~3.5 | Five-membered ring containing sulfur and nitrogen; the electron-withdrawing nature of the ring enhances acidity. |
Performance in Amide Bond Formation
Amide bond formation is a critical transformation in the synthesis of a vast number of pharmaceuticals. The choice of coupling reagent and reaction conditions is often dictated by the steric and electronic properties of both the carboxylic acid and the amine. The following table summarizes typical conditions and reported yields for the amide coupling of these heterocyclic carboxylic acids.
| Heterocyclic Carboxylic Acid | Amine | Coupling Reagents | Solvent | Temp. | Time | Yield (%) |
| This compound Derivative | Various Piperazines | T3P, DIPEA | DMF | RT | 30 min | Good to Excellent |
| Picolinic acid | N-alkylanilines | SOCl₂, then amine | Benzene | Reflux | 16 h | Moderate to Good[2] |
| Nicotinic acid Derivative | Anilines | MsCl, NMI | CH₂Cl₂ | 45 °C | 4 h | 60-82[3] |
| Imidazole-2-carboxylic acid Derivative | Sulfonamides | POCl₃ | Pyridine | - | - | 40-60[4] |
| Thiazole-4-carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH₃CN | 23 °C | 18 h | 80[5] |
Note: Yields are highly substrate-dependent and the conditions listed are representative examples.
Experimental Protocols
General Procedure for Amide Coupling of a this compound Derivative using T3P
This protocol is adapted from the synthesis of novel pyrazine-2-carboxylic acid derivatives.
Materials:
-
Substituted this compound (1.0 mmol)
-
N-heteroarylpiperazine hydrochloride (1.1 mmol)
-
Propylphosphonic anhydride (T3P) (1.3 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a stirred suspension of the substituted this compound, N-heteroarylpiperazine hydrochloride, and diisopropylethylamine in DMF in an inert nitrogen atmosphere, add T3P dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amide Coupling of Thiazole-4-carboxylic Acid using EDC/DMAP/HOBt
This protocol is a representative example of a carbodiimide-mediated coupling.[5]
Materials:
-
Thiazole-4-carboxylic acid (1.2 equiv)
-
Aniline derivative (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the thiazole-4-carboxylic acid, aniline derivative, DMAP, and HOBt in acetonitrile.
-
Add EDC to the solution at room temperature.
-
Stir the reaction mixture at 23 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography.
Application in Kinase Inhibitor Synthesis: The JAK-STAT Pathway
Heterocyclic carboxylic acids, particularly those based on the pyrazine scaffold, are privileged structures in the design of kinase inhibitors. A prominent example is their use in the synthesis of inhibitors for the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[6][7][8] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazine-based inhibitors.
Momelotinib, a JAK1/JAK2 inhibitor, exemplifies the successful application of a pyrazine-derived scaffold in targeting this pathway.[4][5][9][10][11] The synthesis of such complex molecules often involves a crucial amide bond formation step, highlighting the importance of understanding the reactivity of the heterocyclic carboxylic acid precursors.
Synthetic Workflow for Amide Coupling
The general workflow for the synthesis of amides from heterocyclic carboxylic acids involves the activation of the carboxylic acid followed by nucleophilic attack of an amine. Various coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions.
Caption: General workflow for amide synthesis using heterocyclic carboxylic acids.
Conclusion
This compound and its congeners are valuable building blocks in synthetic and medicinal chemistry. The electron-deficient nature of the pyrazine ring generally enhances the reactivity of the carboxylic acid towards amide bond formation. However, the presence of the amino group can modulate this reactivity and may require specific coupling conditions to achieve high yields, especially with electron-deficient or sterically hindered amines. In comparison, other heterocyclic carboxylic acids like those based on pyridine, imidazole, and thiazole offer a range of electronic properties and steric environments, providing a versatile toolkit for the synthetic chemist. The selection of the appropriate heterocyclic carboxylic acid and coupling strategy is crucial for the efficient synthesis of target molecules, particularly in the context of drug discovery programs targeting complex biological pathways like the JAK-STAT cascade.
References
- 1. 40155-43-9 CAS MSDS (5-AMINO-PYRAZINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Synthetic Method of Momelotinib [cjph.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. Momelotinib synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google Patents [patents.google.com]
The Evolving Landscape of Pyrazinoic Acid Analogs in the Fight Against Tuberculosis
A comprehensive analysis of pyrazinoic acid analogs reveals promising avenues for combating drug-resistant Mycobacterium tuberculosis. This guide delves into the antimycobacterial activity, mechanism of action, and structure-activity relationships of these compounds, supported by comparative data and detailed experimental protocols.
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][2][3] POA's unique ability to sterilize non-replicating or "persister" mycobacteria in acidic environments is crucial for shortening the duration of TB treatment.[4][5] However, mutations in the pncA gene, which encodes pyrazinamidase, are a primary cause of PZA resistance.[1][2][3] This has spurred intensive research into POA analogs that can bypass this resistance mechanism and exhibit enhanced antimycobacterial efficacy.
This guide provides a comparative overview of various classes of pyrazinoic acid analogs, presenting key quantitative data on their activity, outlining the experimental methods used for their evaluation, and visualizing their proposed mechanisms of action.
Comparative Antimycobacterial Activity
The antimycobacterial potency of pyrazinoic acid analogs is primarily assessed by their minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The following tables summarize the MIC values for representative POA analogs from different chemical classes.
Ring-Substituted POA Analogs
| Compound | Substitution Position | Substituent | MIC (µg/mL) | Fold Improvement vs. POA | Reference |
| Pyrazinoic Acid (POA) | - | - | ~123 (1 mM) | - | [2] |
| Analog 1 | 3-position | Alkylamino | 12.3 - 24.6 | 5-10 | [1] |
| Analog 2 | 5-position | Alkylamino | 12.3 - 24.6 | 5-10 | [1] |
Note: The MIC of POA can vary depending on the pH of the medium.[6][7]
Pyrazinoic Acid Esters
| Compound | Ester Group | MIC (µg/mL) | Reference |
| 2-Chloroethyl pyrazinoate | 2-Chloroethyl | 3.96 | [8][9] |
| n-Propyl pyrazinoate | n-Propyl | Not specified, but showed 96% inhibition of palmitic acid biosynthesis | [10] |
| Various Esters | Long-chain alkyls | 5- to 10-fold lower than PZA | [11] |
Pyrazinamide Analogs
| Compound | Amide Substitution | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)pyrazine-2-carboxamide | 4-chlorophenyl | <6.25 | [12] |
| N-(2-ethylhexyl)pyrazine-2-carboxamide | 2-ethylhexyl | <6.25 | [12] |
| N-(4-fluorobenzyl)pyrazine-2-carboxamide | 4-fluorobenzyl | <6.25 | [12] |
| 5-Chloro-pyrazinamide | 5-Chloro | Not specified, but inhibited palmitic acid biosynthesis by 94% | [10] |
Mechanism of Action: Beyond a Simple Prodrug
The mechanism of action of pyrazinoic acid and its analogs is multifaceted. While the precise targets are still under investigation, several key pathways have been identified.
One of the primary proposed mechanisms involves the targeted degradation of the enzyme PanD, which is essential for the biosynthesis of coenzyme A, a vital component for the survival of M. tuberculosis.[1][3] POA is believed to bind to PanD, inducing its degradation.[1][10] Another significant mechanism is the role of POA as a protonophore.[13][14][15] In the acidic environment of macrophage phagolysosomes, the protonated form of POA can diffuse across the mycobacterial cell membrane. Once inside the neutral cytoplasm, it releases a proton, leading to cytoplasmic acidification and disruption of the proton motive force, which is critical for energy production.[13][14][15] Some analogs have also been shown to inhibit fatty acid synthase I (FAS-I), an enzyme crucial for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[10][16]
Figure 1. Activation of Pyrazinamide and Proposed PanD Degradation Pathway.
Figure 2. Proposed Protonophore Mechanism of Pyrazinoic Acid.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of novel antimycobacterial agents.
Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.
Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The color change provides a visual assessment of bacterial growth inhibition.
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microplate containing Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.
-
The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
A mixture of Alamar Blue solution and Tween 80 is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[8][9][12][16]
Figure 3. Workflow for the Microplate Alamar Blue Assay (MABA).
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of ligands (e.g., POA analogs) to macromolecules (e.g., PanD).
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of thermodynamic parameters such as the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Procedure:
-
The target protein (e.g., PanD) is placed in the sample cell of the calorimeter.
-
The ligand (POA analog) is loaded into a syringe.
-
The ligand is injected in small aliquots into the sample cell.
-
The heat change associated with each injection is measured.
-
The data is analyzed to determine the binding affinity and other thermodynamic parameters.[1][3]
Future Directions and Conclusion
The development of pyrazinoic acid analogs represents a promising strategy to overcome PZA resistance and enhance the efficacy of TB treatment. Ring-substituted analogs, particularly those with alkylamino groups at the 3 and 5 positions, have demonstrated significantly improved potency compared to POA.[1] Ester and amide prodrugs also show potential by improving cell penetration and bypassing the need for activation by pyrazinamidase.[11][17][18]
Further research should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles.[2] A deeper understanding of their interactions with molecular targets will be crucial for rational drug design and the development of next-generation antitubercular agents. The continued exploration of structure-activity relationships, guided by robust experimental data, will undoubtedly pave the way for novel therapies that can effectively combat both drug-susceptible and drug-resistant tuberculosis.
References
- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 14. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimycobacterial activity of pyrazinoate prodrugs in replicating and non-replicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimycobacterial activity of a series of pyrazinoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro testing protocols for novel compounds derived from 5-Aminopyrazine-2-carboxylic acid
A Comprehensive Guide to In Vitro Testing of Novel 5-Aminopyrazine-2-carboxylic Acid Derivatives
This guide provides a comparative overview of in vitro testing protocols for novel compounds derived from this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental methodologies, comparative data on biological activities, and visualizations of key experimental workflows and signaling pathways.
Overview of Biological Activities and In Vitro Testing
Derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial, antimycobacterial, and anticancer properties.[1][2][3] The initial assessment of these novel compounds invariably involves a battery of in vitro assays to determine their efficacy and safety profile before advancing to more complex studies. These assays are crucial for understanding a compound's mechanism of action, potency, and selectivity.
A typical in vitro testing cascade for these derivatives involves primary screening for biological activity (e.g., antimicrobial or cytotoxic effects), followed by more specific assays to identify the molecular target and elucidate the mechanism of action (e.g., enzyme inhibition or receptor binding assays).
Comparative In Vitro Activity Data
The following tables summarize publicly available quantitative data for various derivatives of 3-aminopyrazine-2-carboxamide, a key substructure derived from this compound. It is important to note that direct comparisons between studies can be challenging due to variations in the specific derivatives synthesized and the experimental conditions used.
Table 1: Antimycobacterial and Antimicrobial Activity
N-substituted 3-aminopyrazine-2-carboxamides have been extensively studied for their activity against various mycobacterial and bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of potency, representing the lowest concentration of a compound that inhibits visible growth.
| Compound ID/Substitution | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 | 46 | [1] |
| 3-amino-N-hexylpyrazine-2-carboxamide (10) | Staphylococcus aureus | - | 500 | [4] |
| 3-amino-N-heptylpyrazine-2-carboxamide (11) | Staphylococcus aureus | - | 250 | [4] |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | Staphylococcus aureus | - | 31.25 | [4] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | Mycobacterium tuberculosis H37Rv | 1.56 | 6 | [5] |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | Candida albicans | 3.125 | - | [3] |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Candida albicans | 3.125 | - | [3] |
Table 2: Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of these compounds is a critical parameter, especially for anticancer drug development. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a compound that inhibits 50% of cell growth.
| Compound ID/Substitution | Cell Line | IC50 (µM) | Reference |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | HepG2 | 41.4 | [1] |
| 3-amino-N-hexylpyrazine-2-carboxamide (10) | HepG2 | 389 | [1] |
| 3-amino-N-(4-chlorophenyl)pyrazine-2-carboxamide (16) | HepG2 | > 250 | [1] |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | HepG2 | > 50 | [1] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | HepG2 | ≥ 250 | [5] |
| Compound 18i (FGFR Inhibitor) | NCI-H520 | 26.69 | [2] |
| Compound 18i (FGFR Inhibitor) | SNU-16 | 1.88 | [2] |
| Compound 18i (FGFR Inhibitor) | KMS-11 | 3.02 | [2] |
| Compound 18i (FGFR Inhibitor) | SW-780 | 2.34 | [2] |
| Compound 18i (FGFR Inhibitor) | MDA-MB-453 | 12.58 | [2] |
Table 3: Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition
Recent studies have identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of FGFR kinases, which are implicated in various cancers.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 18d | FGFR2 | 600 | [2] |
| Compound 18d | FGFR3 | 480 | [2] |
| Compound 18g | FGFR2 | 380 | [2] |
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of in vitro data.
Synthesis of N-substituted 3-aminopyrazine-2-carboxamides
A common synthetic route to these derivatives involves the amidation of 3-aminopyrazine-2-carboxylic acid.[1][4][6]
Procedure:
-
Activation of Carboxylic Acid: 3-aminopyrazine-2-carboxylic acid (1 equivalent) is treated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) in an anhydrous solvent like dimethyl sulfoxide (DMSO). The reaction is allowed to proceed until the evolution of CO2 ceases, indicating the formation of an activated intermediate.[4]
-
Amide Bond Formation: The corresponding amine (alkylamine, aniline, or benzylamine) (1.5 equivalents) is added to the reaction mixture.[4]
-
Microwave Irradiation: The reaction is subjected to microwave irradiation at 120 °C for 30 minutes to facilitate the amide bond formation.[6]
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[3][7]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[8]
Procedure:
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
FGFR Kinase Inhibition Assay
Biochemical assays are employed to determine the inhibitory activity of the compounds against specific kinases like FGFR.[2]
Procedure:
-
Assay Components: The assay is typically performed in a microplate format and includes the recombinant FGFR enzyme, a specific substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, often employing specific antibodies that recognize the phosphorylated substrate.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening novel compounds for their cytotoxic effects on cancer cell lines.
Caption: Workflow for In Vitro Cytotoxicity Screening.
Signaling Pathway: FGFR Downstream Signaling
Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Inhibition of FGFR can block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[2][9]
Caption: FGFR Signaling Pathway Inhibition.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploiting the PI3K/AKT pathway for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Docking Studies of 5-Aminopyrazine-2-carboxylic Acid Derivatives
Derivatives of 5-aminopyrazine-2-carboxylic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their efficacy is often rooted in their ability to selectively bind to the active sites of key biological macromolecules. Molecular docking serves as a powerful computational tool to predict and analyze these binding interactions, guiding the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of molecular docking studies performed on these derivatives against various protein targets, supported by experimental data and detailed protocols.
Data Presentation: Comparative Docking Performance
The following table summarizes the quantitative data from various molecular docking studies, comparing the performance of this compound derivatives against different protein targets. These targets are implicated in diverse pathologies, including cancer, bacterial infections, and fungal infections.
| Derivative/Compound | Protein Target | PDB ID | Docking Score/Value | Key Interacting Residues | Biological Activity |
| Aminopyrazine Derivative | Mitotic Kinase Nek2 | Not Specified | Not Specified | H-Bonds: Tyr70, Asp159Salt Bridge: Lys37Hydrophobic: Ile14, Gly92[1] | Kinase Inhibition |
| Compound P4 ((4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone) | GlcN-6-P Synthase | Not Specified | Highest Docking Score (value not specified) | Not Specified | Antimicrobial (MIC = 50 µg/mL vs. E. coli)[2] |
| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA | 4DRE | -86.4047 kcal/mol (Rerank Score)[3][4] | Not Specified | Antitubercular |
| Compound 19f (2-aminobenzamide derivative) | Histone Deacetylase 1 (HDAC1) | 4BKX | IC50 = 0.13 µM | Chelation: Zinc IonH-Bonds: H140, H141, Y303, G149Ionic: D99π-π: F150, F205[5][6] | Anti-leukemic |
| Compound 19f (2-aminobenzamide derivative) | Histone Deacetylase 2 (HDAC2) | 4LY1 | IC50 = 0.28 µM | Chelation: Zinc IonH-Bonds: H145, H146, Y308, G154Ionic: D104π-π: F155, F210[5][6] | Anti-leukemic |
| Compound 19f (2-aminobenzamide derivative) | Histone Deacetylase 3 (HDAC3) | 4A69 | IC50 = 0.31 µM | Chelation: Zinc IonH-Bonds: H134, H135, Y298, G143Ionic: D93π-π: F144, F200[5][6] | Anti-leukemic |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the molecular docking of pyrazine derivatives.
General Molecular Docking Protocol
A common workflow is employed for docking studies of this compound derivatives against targets like M. tuberculosis InhA.[3][4][7]
-
Ligand Preparation: The 3D structures of the pyrazine derivatives are constructed. Their geometry is then optimized using computational chemistry software (e.g., HyperChem 8.0.7) with a semi-empirical method like AM1 to achieve a stable, low-energy conformation.[4]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, the structure of M. tuberculosis InhA is retrieved under PDB ID: 4DRE.[3][4] The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The native co-crystallized ligand can be used to define the binding site for the subsequent docking calculations.[4]
-
Docking Simulation: Software such as Molegro Virtual Docker (MVD) is utilized to perform the docking calculations.[3][4] The prepared ligands are docked into the defined binding site of the protein. The MolDock SE (Simulated Evolution) algorithm is often used to search for the most favorable binding poses.[4] This process typically involves a set number of runs (e.g., 50) to ensure a thorough exploration of possible conformations.[4]
-
Scoring and Analysis: The resulting poses are scored using a scoring function, such as the "rerank score," which estimates the binding affinity between the ligand and the protein.[3][4] The pose with the lowest energy score is generally considered the most probable binding mode. These interactions are then visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other binding features.[3]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: A generalized workflow for molecular docking studies.
Many this compound derivatives are designed as kinase inhibitors. Nek2, a mitotic kinase, is a validated target, and its activity is linked to critical cell cycle and oncogenic pathways, including the PI3K/Akt pathway.[8][9]
Caption: Simplified Nek2 kinase signaling pathway and point of inhibition.
References
- 1. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Centrosomal kinase Nek2 cooperates with oncogenic pathways to promote metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Aminopyrazine-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Aminopyrazine-2-carboxylic acid, ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Essential Safety Precautions and Handling
Before beginning any procedure that involves this compound, it is crucial to be familiar with its potential hazards. This compound is known to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Ensure that eyewash stations and safety showers are in close proximity to the workstation.
II. Accidental Release Measures
In the event of a spill, follow these steps to mitigate exposure and safely contain the material:
-
Evacuate Personnel: Ensure unprotected personnel are kept away from the spill area.
-
Ensure Adequate Ventilation: Use only in a well-ventilated area.
-
Containment and Clean-up:
-
Avoid dust formation.
-
Sweep up the spilled material.
-
Place the material into a suitable, closed, and labeled disposal container.
-
-
Consult Local Regulations: Always consult local regulations for proper disposal procedures.
III. Disposal Procedures
The primary and universally recommended method for the disposal of this compound is to use a licensed and approved waste disposal company.[1][2][3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Step-by-Step Disposal Workflow:
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
IV. Decontamination
After handling, thoroughly wash your face, hands, and any exposed skin.[1][3] Contaminated clothing should be removed and washed before reuse.
Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety (EHS) department or the regulations set forth by local, regional, and national authorities. Always consult your institution's specific protocols and the material's Safety Data Sheet (SDS) before handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Aminopyrazine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Aminopyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Adherence to these protocols is crucial for personnel safety and regulatory compliance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When handling this compound, which is classified as a skin and eye irritant, a comprehensive approach to personal protection is mandatory.[1][2] Engineering controls, such as fume hoods and ensuring eyewash stations and safety showers are in close proximity to the workstation, should always be the first line of defense.[3]
The following table summarizes the required personal protective equipment:
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Goggles | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves prior to use and change them immediately if contaminated.[4][5][6][7] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if dust is generated.[2][3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This substance should be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[3][8]
Solid Waste Disposal:
-
Collection: Collect waste this compound powder and any grossly contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled, and sealable hazardous waste container.[9]
-
Container: The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (irritant).
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Liquid Waste Disposal:
-
Collection: Collect any solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Segregation: Do not mix this waste with other solvent waste streams unless compatibility has been confirmed.[10]
-
Container: Use a container compatible with the solvent used. For aqueous solutions, an HDPE or glass container is suitable.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name and solvent, and approximate concentrations.
-
Storage: Keep the container sealed when not in use and store it in secondary containment to prevent spills.
Decontamination of Labware:
-
Rinsing: Non-disposable glassware and equipment should be decontaminated by thoroughly rinsing with a suitable solvent (e.g., water, followed by ethanol or acetone).
-
Rinsate Collection: The initial rinsate must be collected as hazardous liquid waste.[9]
The following flowchart illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By implementing these safety protocols and disposal plans, laboratories can significantly mitigate the risks associated with handling this compound, ensuring a safer environment for all personnel.
References
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. unisafegloves.com [unisafegloves.com]
- 5. safetycompany.com [safetycompany.com]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 7. asasupplies.com [asasupplies.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
